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  • Product: 2-Cyano-4-cyclopropyl-1H-imidazole
  • CAS: 120118-65-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Cyclopropyl-1H-imidazole-2-carbonitrile (CAS No. 120118-65-2)

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Imidazole Derivative This technical guide serves as a comprehensive resource for understanding the properties...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Imidazole Derivative

This technical guide serves as a comprehensive resource for understanding the properties of 4-Cyclopropyl-1H-imidazole-2-carbonitrile (CAS No. 120118-65-2). As a Senior Application Scientist, it is crucial to acknowledge that while the imidazole scaffold is of significant interest in medicinal chemistry, specific public-domain data for this particular derivative is limited. Therefore, this guide will provide a thorough overview of what is currently known about 4-Cyclopropyl-1H-imidazole-2-carbonitrile, complemented by expert insights into the broader class of imidazole-containing compounds. By contextualizing this molecule within the well-established chemical and biological landscape of its relatives, this document aims to equip researchers with the foundational knowledge and strategic direction necessary for their own investigations.

We will delve into the known structural details, predicted properties, and general synthetic strategies applicable to such molecules. Furthermore, we will explore the vast biological potential of the imidazole core, drawing parallels from structurally similar compounds to hypothesize potential mechanisms of action and research applications for 4-Cyclopropyl-1H-imidazole-2-carbonitrile. This guide is designed not as a definitive repository of established facts about this specific molecule, but as an expert-level framework to empower and guide your research endeavors.

Core Compound Identification and Physicochemical Properties

4-Cyclopropyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound. The presence of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key feature, as this moiety is a common pharmacophore in many biologically active molecules. The cyclopropyl and carbonitrile substituents are expected to significantly influence its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of 4-Cyclopropyl-1H-imidazole-2-carbonitrile

PropertyValueSource
CAS Number 120118-65-2BLD Pharm
Molecular Formula C₇H₇N₃BLD Pharm
Molecular Weight 133.15 g/mol Calculated
Appearance Not specified (likely a solid)Inferred
Solubility Not specified (predicted to have some solubility in organic solvents)Inferred
Storage Conditions Sealed in dry, 2-8°CBLD Pharm

Note: Many properties are not yet experimentally determined and are based on the general characteristics of similar small molecules.

Synthesis Strategies for Substituted Imidazoles

One common and versatile approach is the Van Leusen imidazole synthesis , which involves the reaction of a tosylmethyl isocyanide (TosMIC) derivative with an aldehyde and an amine. For the synthesis of 4-Cyclopropyl-1H-imidazole-2-carbonitrile, a plausible retrosynthetic analysis would suggest cyclopropylformaldehyde as a key starting material.

Another widely used method is the four-component synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonia or an ammonium salt.[1] This one-pot reaction can be highly efficient for generating polysubstituted imidazoles.

Conceptual Synthetic Workflow:

Below is a generalized workflow illustrating a potential synthetic approach. This is a conceptual representation and would require optimization and experimental validation.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Cyclopropyl Glyoxal D Condensation & Cyclization A->D B Ammonia/Ammonium Salt B->D C Cyanide Source (e.g., KCN) C->D E 4-Cyclopropyl-1H-imidazole-2-carbonitrile D->E Purification

Figure 1. A conceptual workflow for the synthesis of 4-Cyclopropyl-1H-imidazole-2-carbonitrile.

Biological Activity and Potential Therapeutic Applications: An Extrapolative Discussion

The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[2] While the specific biological profile of 4-Cyclopropyl-1H-imidazole-2-carbonitrile remains to be elucidated, we can infer potential areas of interest based on the activities of structurally related compounds.

Anticancer Potential

Imidazole-containing compounds have been extensively investigated as anticancer agents.[3] Their mechanisms of action are diverse and can include:

  • Enzyme Inhibition: Many imidazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as kinases and histone deacetylases.

  • Microtubule Disruption: Some compounds interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Imidazole-based molecules can trigger programmed cell death through various signaling pathways.

The presence of the nitrile group in 4-Cyclopropyl-1H-imidazole-2-carbonitrile is noteworthy, as this functional group is present in several approved and investigational anticancer drugs.

Antimicrobial and Antiviral Activity

The imidazole ring is a key component of several antifungal drugs (e.g., clotrimazole, miconazole) that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is plausible that 4-Cyclopropyl-1H-imidazole-2-carbonitrile could exhibit antifungal or antibacterial properties.

Other Potential Applications

Imidazole derivatives have also been explored for their potential as:

  • Antihypertensive agents [2]

  • Anti-inflammatory drugs

  • Antidiabetic agents

  • Central nervous system agents

The specific combination of the cyclopropyl and carbonitrile substituents on the imidazole core of 120118-65-2 presents a unique chemical entity that warrants investigation across these and other therapeutic areas.

Postulated Mechanism of Action: Avenues for Investigation

Given the lack of specific data, any proposed mechanism of action for 4-Cyclopropyl-1H-imidazole-2-carbonitrile is speculative. However, based on the known pharmacology of imidazole compounds, several signaling pathways represent logical starting points for investigation.

G cluster_compound Compound cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Potential Biological Outcomes Compound 4-Cyclopropyl-1H-imidazole-2-carbonitrile Kinases Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinases Enzymes Metabolic Enzymes Compound->Enzymes Receptors GPCRs / Nuclear Receptors Compound->Receptors Proliferation Cell Proliferation Kinases->Proliferation Apoptosis Apoptosis Kinases->Apoptosis Enzymes->Proliferation Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial Inflammation Inflammatory Response Receptors->Inflammation Anticancer Anticancer Activity Proliferation->Anticancer Apoptosis->Anticancer AntiInflammatory Anti-inflammatory Activity Inflammation->AntiInflammatory

Figure 2. Postulated signaling pathways for investigation of 4-Cyclopropyl-1H-imidazole-2-carbonitrile.

Experimental Protocols: A General Framework

The following are generalized protocols that can be adapted for the initial characterization of the biological activity of 4-Cyclopropyl-1H-imidazole-2-carbonitrile.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Cyclopropyl-1H-imidazole-2-carbonitrile in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Example: EGFR)
  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Inhibitor Addition: Add varying concentrations of 4-Cyclopropyl-1H-imidazole-2-carbonitrile to the wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Use a phosphospecific antibody and a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate) to quantify the extent of substrate phosphorylation.

  • Data Analysis: Determine the IC₅₀ value for kinase inhibition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Cyclopropyl-1H-imidazole-2-carbonitrile is not publicly available, general precautions for handling imidazole derivatives should be followed. Based on the SDS for the related compound 5-Cyclopropyl-1H-imidazole, the following hazards may be anticipated:

  • Harmful if swallowed. [4]

  • Causes skin irritation. [4]

  • Causes serious eye irritation. [4]

  • May cause respiratory irritation. [4]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Avoid inhalation of dust or vapors.[4]

  • Avoid contact with skin and eyes.[4]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[4]

Conclusion and Future Directions

4-Cyclopropyl-1H-imidazole-2-carbonitrile represents an intriguing yet understudied molecule within the vast and pharmacologically rich class of imidazole derivatives. This guide has provided a comprehensive overview of its known properties and, through extrapolation from related compounds, has illuminated promising avenues for future research. The unique combination of the cyclopropyl and carbonitrile moieties on the imidazole scaffold suggests the potential for novel biological activities.

Future research should focus on:

  • Development and validation of a robust synthetic route.

  • Comprehensive in vitro screening against a diverse panel of cancer cell lines and microbial strains.

  • Target identification studies to elucidate the mechanism of action.

  • In vivo efficacy and safety studies in relevant animal models.

By systematically exploring the chemical and biological properties of 4-Cyclopropyl-1H-imidazole-2-carbonitrile, the scientific community can unlock its full potential and determine its value in the landscape of modern drug discovery.

References

  • Organic Chemistry Portal. Imidazole Synthesis. [Link]

  • Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(45), 31635-31651. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 5-Cyclopropyl-1H-imidazole. [Link]

  • Zhang, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4811. [Link]

Sources

Exploratory

2-Cyano-4-cyclopropyl-1H-imidazole structural analysis

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 2-Cyano-4-cyclopropyl-1H-imidazole Executive Summary This technical guide provides a comprehensive structural analysis of 2-Cyano-4-cyclopropyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Analytical Profiling of 2-Cyano-4-cyclopropyl-1H-imidazole

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-Cyano-4-cyclopropyl-1H-imidazole , a high-value pharmacophore often utilized in kinase inhibitors (e.g., JAK, LSD1 modulators) and epigenetic probes. The unique combination of the electron-withdrawing nitrile group at the C2 position and the lipophilic, conformationally restricted cyclopropyl moiety at C4 creates a distinct electronic and steric profile. This document details the tautomeric dynamics, spectroscopic fingerprints, and validated analytical protocols required for the precise characterization of this scaffold in drug discovery workflows.

Molecular Architecture & Tautomeric Dynamics

The structural integrity of 2-cyano-4-cyclopropyl-1H-imidazole is defined by the interplay between the imidazole aromatic sextet and its substituents.

  • Electronic Push-Pull: The C2-cyano group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the N1-proton (

    
     estimated < 10, compared to ~14 for unsubstituted imidazole). This enhances the hydrogen-bond donor capability of the NH, crucial for binding in enzyme active sites (e.g., the hinge region of kinases).
    
  • Steric Constraint: The cyclopropyl group acts as a "rigid isopropyl" bioisostere. Unlike flexible alkyl chains, the cyclopropyl ring restricts the conformational space, potentially locking the molecule into a bioactive conformation that minimizes entropy loss upon binding.

Tautomeric Equilibrium

A critical analytical challenge is the annular tautomerism of the imidazole ring. In solution, the molecule exists in rapid equilibrium between the 4-cyclopropyl (1H-tautomer) and 5-cyclopropyl (3H-tautomer) forms.

  • Tautomer A (Major): 2-cyano-4-cyclopropyl-1H-imidazole.

  • Tautomer B (Minor): 2-cyano-5-cyclopropyl-1H-imidazole.

While often drawn as the 4-isomer, the equilibrium position is solvent-dependent. In polar aprotic solvents (DMSO-


), the equilibrium often favors the less sterically hindered tautomer, though the electron-withdrawing nitrile tends to level the electronic differences between N1 and N3.

Tautomerism cluster_legend Equilibrium Dynamics TautomerA 2-Cyano-4-cyclopropyl-1H-imidazole (Tautomer A) Transition Proton Transfer (Fast Exchange) TautomerA->Transition Kd (Solvent Dependent) TautomerB 2-Cyano-5-cyclopropyl-1H-imidazole (Tautomer B) Transition->TautomerB Info N1-H vs N3-H shift dictates receptor binding mode.

Figure 1: Tautomeric equilibrium between the 4-substituted and 5-substituted forms. The rapid proton exchange complicates NMR analysis at room temperature.

Spectroscopic Fingerprinting

Accurate identification requires a multi-modal approach. The following data summarizes the expected spectroscopic signatures based on analogous 2-cyano and 4-cyclopropyl imidazole scaffolds.

Nuclear Magnetic Resonance (NMR)

The presence of the C2-cyano group eliminates the characteristic C2-H singlet (usually ~7.8 ppm). The spectrum is dominated by the single aromatic proton at C5 and the cyclopropyl multiplets.

Table 1: Predicted


H and 

C NMR Shifts (DMSO-

)
NucleusPositionShift (

, ppm)
MultiplicityAssignment Notes

H
NH (N1)13.0 - 13.5Broad SingletHighly deshielded due to C2-CN acidity.

H
C5-H7.0 - 7.3SingletDiagnostic aromatic proton.

H
Cyclopropyl-CH1.8 - 2.0MultipletMethine proton attached to the ring.

H
Cyclopropyl-CH

0.7 - 0.9MultipletMethylene protons (cis/trans).

C
C2-CN~114SingletNitrile carbon.

C
C2 (Imidazole)~130 - 135SingletQuaternary carbon bearing CN.

C
C4/C5~120 / ~138SingletShifts vary based on tautomer dominance.
Infrared Spectroscopy (FT-IR)
  • C

    
    N Stretch:  A sharp, distinct band at 2220–2240 cm
    
    
    
    . This is the primary confirmation of the cyano group installation.
  • N-H Stretch: Broad band at 3100–2800 cm

    
     , often involving intermolecular hydrogen bonding in the solid state.
    

Experimental Protocols

Protocol A: Analytical HPLC Method Development

Separating the highly polar imidazole core from synthetic impurities requires a buffered mobile phase to suppress ionization and improve peak shape.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Rationale: Basic pH keeps the imidazole deprotonated (neutral) or fully establishes the tautomeric equilibrium, sharpening the peak.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 220 nm (amide/cyano absorbance) and 254 nm (aromatic).

Protocol B: Synthesis Workflow (Strategic Overview)

While specific routes vary, the most robust "field-proven" approach for this specific substitution pattern involves the Van Leusen Imidazole Synthesis or functionalization of a pre-formed imidazole.

Recommended Route: C2-Functionalization

  • Starting Material: 4-Cyclopropyl-1H-imidazole (commercially available or synthesized from cyclopropyl methyl ketone).

  • Protection: SEM-protection of N1 to prevent lithiation at the wrong site.

  • Lithiation: Treatment with

    
    -BuLi at -78°C (lithiation occurs at C2).
    
  • Electrophile Quench: Addition of Tosyl Cyanide (TsCN) or an equivalent electrophilic cyanide source.

  • Deprotection: Acidic removal of the SEM group.

SynthesisWorkflow Start Start: 4-Cyclopropyl-1H-imidazole Step1 Step 1: N-Protection (SEM-Cl, NaH, DMF) Start->Step1 Step2 Step 2: C2-Lithiation (n-BuLi, THF, -78°C) Step1->Step2 Regioselective C2 activation Step3 Step 3: Cyanation (TsCN or I2/NH4OH seq.) Step2->Step3 Step4 Step 4: Deprotection (TFA or TBAF) Step3->Step4 Final Product: 2-Cyano-4-cyclopropyl-1H-imidazole Step4->Final

Figure 2: Strategic synthesis workflow via C2-lithiation. This pathway ensures regiocontrol over the cyano group installation.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability: The 2-cyano-imidazole motif is often explored as a bioisostere for carboxamides or carboxylic acids. The nitrile group is less prone to Phase I metabolism (oxidation) compared to a methyl group, and the cyclopropyl ring is metabolically robust compared to an isopropyl or ethyl group, blocking


-hydroxylation.

Kinase Selectivity: In JAK inhibitors, the imidazole NH often forms a critical hinge-binding interaction. The electron-withdrawing nature of the C2-CN group lowers the LUMO of the ring, potentially enhancing


-stacking interactions with phenylalanine gatekeeper residues in the kinase pocket.

References

  • Synthesis of 2-Cyanoimidazoles

    • Matthews, D. P., Whitten, J. P., & McCarthy, J. R. (1986).[1] A convenient synthesis of 2-cyanoimidazoles.[2] The Journal of Organic Chemistry, 51(16), 3228–3231.

  • Cyclopropyl Group in Drug Design

    • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [3]

  • Tautomerism in Imidazoles

    • Alkorta, I., & Elguero, J. (2023). Switching imidazole reactivity by dynamic control of tautomer state.[4] Nature Communications.

  • Analytical Profiling of Imidazoles

    • Less, G. B., et al. (2005). 1H-Imidazole-4-carbonitrile.[1] Acta Crystallographica Section E.

Sources

Foundational

An In-depth Technical Guide to 2-Cyano-4-cyclopropyl-1H-imidazole: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-Cyano-4-cyclopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and history of thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Cyano-4-cyclopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and history of this exact molecule are not extensively documented in publicly available literature, this paper constructs a scientifically grounded narrative based on established principles of imidazole synthesis and the known bioactivity of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms.[1] First synthesized by Heinrich Debus in 1858, it was initially named glyoxaline.[1] This aromatic heterocycle is a privileged structure in medicinal chemistry due to its unique physicochemical properties and its presence in numerous biologically active molecules.[1][2] The imidazole nucleus is a versatile scaffold for the development of a wide range of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key component in the active sites of many enzymes.[1]

The introduction of various substituents onto the imidazole core allows for the fine-tuning of its pharmacological profile. The cyano (-CN) group at the 2-position and a cyclopropyl group at the 4-position, as seen in 2-Cyano-4-cyclopropyl-1H-imidazole, are expected to confer specific properties to the molecule. The cyclopropyl group, a small, strained carbocycle, is often used in drug design as a bioisostere for larger groups, improving metabolic stability and binding affinity.[4] The 2-cyano group is a versatile synthetic handle and can participate in various chemical transformations.[5]

Proposed Synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-Cyano-4-cyclopropyl-1H-imidazole would involve the construction of the imidazole ring followed by the introduction of the cyano group.

G Target 2-Cyano-4-cyclopropyl-1H-imidazole Intermediate1 4-Cyclopropyl-1H-imidazole Target->Intermediate1 Cyanation Precursor1 Cyclopropylacetoaldehyde Intermediate1->Precursor1 Imidazole Ring Formation Precursor2 Glyoxal Intermediate1->Precursor2 Precursor3 Ammonia Intermediate1->Precursor3

Figure 1: Retrosynthetic pathway for 2-Cyano-4-cyclopropyl-1H-imidazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Cyclopropyl-1H-imidazole

This step involves the formation of the imidazole ring from a suitable α-dicarbonyl compound and an aldehyde in the presence of an ammonia source, a variation of the Debus synthesis.

  • Reaction:

  • Protocol:

    • To a solution of cyclopropylacetoaldehyde (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (40% in water, 1.1 eq).

    • Add a source of ammonia, such as ammonium acetate or aqueous ammonia (excess, e.g., 5-10 eq).

    • Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Step 2: Cyanation of 4-Cyclopropyl-1H-imidazole to yield 2-Cyano-4-cyclopropyl-1H-imidazole

The introduction of a cyano group at the C2 position of the imidazole ring can be achieved through various methods. One common approach is the Sandmeyer-type reaction starting from the corresponding 2-aminoimidazole, or more directly via a palladium-catalyzed cyanation of a 2-haloimidazole. A more direct approach could involve the reaction with a cyanating agent.

  • Reaction (Conceptual):

  • Protocol (Hypothetical, based on related transformations):

    • Protect the imidazole nitrogen, for example, with a tosyl or SEM group, if necessary to control regioselectivity.

    • Introduce a leaving group at the 2-position. This can be achieved by lithiation at the 2-position with a strong base like n-butyllithium, followed by quenching with an electrophilic halogen source (e.g., iodine or N-bromosuccinimide) to form 2-halo-4-cyclopropyl-1H-imidazole.

    • Perform a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide or potassium cyanide, with a suitable palladium catalyst (e.g., Pd(PPh3)4) and ligand in an appropriate solvent (e.g., DMF or DMA).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup, extracting the product into an organic solvent.

    • Purify the crude product by column chromatography to obtain 2-Cyano-4-cyclopropyl-1H-imidazole.

    • If a protecting group was used, a final deprotection step would be necessary.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Cyanation A Cyclopropylacetoaldehyde D 4-Cyclopropyl-1H-imidazole A->D Debus Synthesis B Glyoxal B->D Debus Synthesis C Ammonia C->D Debus Synthesis E 4-Cyclopropyl-1H-imidazole F Protection (optional) E->F G Halogenation at C2 F->G H 2-Halo-4-cyclopropyl-1H-imidazole G->H K 2-Cyano-4-cyclopropyl-1H-imidazole H->K Palladium-catalyzed Cyanation I Cyanating Agent (e.g., Zn(CN)2) I->K Palladium-catalyzed Cyanation J Pd Catalyst J->K Palladium-catalyzed Cyanation L Deprotection (if necessary) K->L

Figure 2: Proposed synthetic workflow for 2-Cyano-4-cyclopropyl-1H-imidazole.

Physicochemical Properties and Characterization

The precise physicochemical properties of 2-Cyano-4-cyclopropyl-1H-imidazole would need to be determined experimentally upon successful synthesis. However, based on its structure, we can predict the following:

PropertyPredicted Value/Characteristic
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Appearance Likely a white to off-white solid at room temperature.
Solubility Expected to have moderate solubility in polar organic solvents like methanol, DMSO, and DMF.
pKa The imidazole ring has both acidic and basic properties. The N-H proton is weakly acidic, and the pyridine-like nitrogen is basic.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, showing characteristic peaks for the cyclopropyl protons, the imidazole ring protons, and the carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡N stretch of the cyano group and the N-H stretch of the imidazole ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

Potential Applications in Drug Discovery

The structural motifs present in 2-Cyano-4-cyclopropyl-1H-imidazole suggest several potential applications in medicinal chemistry.

  • Antifungal Agents: Many imidazole-based compounds are potent antifungal agents.[6] The core imidazole structure is a key pharmacophore in many commercially successful antifungal drugs.

  • Anticancer Agents: Substituted imidazoles have been extensively investigated as anticancer agents, often targeting key enzymes like kinases.[7][8] The specific substitution pattern of 2-Cyano-4-cyclopropyl-1H-imidazole could lead to novel kinase inhibitors.

  • Antiviral Activity: Imidazole derivatives have shown promise as antiviral agents against a range of viruses.[9]

  • Central Nervous System (CNS) Disorders: The imidazole scaffold is also found in compounds targeting CNS disorders, such as antagonists for neurotransmitter receptors.

The combination of the bio-active imidazole core, the metabolically robust cyclopropyl group, and the synthetically versatile cyano group makes 2-Cyano-4-cyclopropyl-1H-imidazole an attractive candidate for inclusion in screening libraries for various therapeutic targets.

Conclusion

While the specific history of 2-Cyano-4-cyclopropyl-1H-imidazole is not well-documented, its synthesis is achievable through established chemical methodologies. The unique combination of a proven pharmacophore (imidazole), a desirable medicinal chemistry motif (cyclopropyl), and a versatile functional group (cyano) makes this compound a promising subject for further investigation. Its potential applications span a wide range of therapeutic areas, underscoring the enduring importance of the imidazole scaffold in modern drug discovery. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity.

References

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Available at: [Link]

  • Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt. ResearchGate. Available at: [Link]

  • One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2- cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. Arkivoc. Available at: [Link]

  • 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl). ResearchGate. Available at: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Available at: [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Google Patents.
  • Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. National Institutes of Health. Available at: [Link]

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. American Chemical Society. Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-Aminoimidazoles in medicinal chemistry. PubMed. Available at: [Link]

  • US11584751B1 - Substituted imidazoles as GLP-1 receptor agonists. Google Patents.
  • WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds. Google Patents.
  • 5-substituted imidazole derivatives. Patsnap.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • US6737421B1 - Cyclo-alkyl substituted benzimidazoles and their use as PARP inhibitors. Google Patents.
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Available at: [Link]

  • US5116984A - Imidazole derivatives. Google Patents.
  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. Available at: [Link]

  • Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. Available at: [Link]

Sources

Exploratory

Strategic Synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole Derivatives

Topic: Audience: Researchers, Senior Scientists, and Medicinal Chemists.[1] Executive Summary & Strategic Importance The 2-cyano-4-cyclopropyl-1H-imidazole scaffold represents a privileged structural motif in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Senior Scientists, and Medicinal Chemists.[1]

Executive Summary & Strategic Importance

The 2-cyano-4-cyclopropyl-1H-imidazole scaffold represents a privileged structural motif in modern drug discovery, particularly within the fields of epigenetic modulation (e.g., LSD1 inhibitors) and GPCR antagonism (e.g., H3/H4 receptors).[1] The cyclopropyl group offers unique steric bulk and metabolic stability compared to isopropyl analogs, while the 2-cyano group serves as a versatile electrophilic handle, a reversible covalent warhead (for cysteine targeting), or a bioisostere for carbonyl functionalities.[1]

This guide details a modular, high-fidelity synthetic workflow designed for both discovery-phase library generation (via lithiation) and process-scale manufacturing (via aldoxime dehydration).[1]

Retrosynthetic Analysis

The construction of the target molecule is best approached by disconnecting the C2-cyano group and the imidazole ring formation separately. This allows for the use of robust, commercially available starting materials.

Primary Disconnection:

  • C2-Functionalization: The cyano group is installed late-stage on the pre-formed imidazole core to avoid interference during ring closure.[1]

  • Ring Construction: The 4-cyclopropylimidazole core is assembled via the Bredereck Synthesis , utilizing an

    
    -haloketone and formamide.[1]
    

Retrosynthesis Target 2-Cyano-4-cyclopropyl-1H-imidazole Core 4-Cyclopropyl-1H-imidazole Target->Core C2-Cyanation (Late Stage) Precursor 2-Bromo-1-cyclopropylethanone Core->Precursor Bredereck Synthesis SM Cyclopropyl Methyl Ketone Precursor->SM Alpha-Bromination

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.[1]

Module 1: Construction of the 4-Cyclopropylimidazole Core

This module establishes the heterocyclic ring. The cyclopropyl group is sensitive to acid-catalyzed ring opening; therefore, reaction conditions are optimized to preserve ring integrity.[1]

Step 1.1: -Bromination of Cyclopropyl Methyl Ketone

Objective: Selective monobromination of the methyl group.[2]

  • Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (

    
    , 1.0 eq), Methanol (Solvent).[1]
    
  • Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.[1]

Protocol:

  • Dissolve cyclopropyl methyl ketone (100 mmol) in anhydrous MeOH (200 mL) in a reactor cooled to -5°C.

  • Add

    
     (100 mmol) dropwise over 60 minutes. Critical: Maintain temperature < 0°C to prevent poly-bromination and cyclopropyl ring opening.[1]
    
  • Stir at 0°C for 2 hours until the red bromine color fades.

  • Quench with ice-cold water (100 mL) and extract with diethyl ether (

    
     mL).
    
  • Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield Expectation: 90-95% (Pale yellow oil). Use immediately due to lachrymatory nature and instability.

Step 1.2: Bredereck Imidazole Synthesis

Objective: Condensation of the


-bromoketone with formamide to form the imidazole ring.
  • Reagents: 2-Bromo-1-cyclopropylethanone (from Step 1.1), Formamide (Excess, Solvent/Reagent).[1]

Protocol:

  • Mix crude 2-bromo-1-cyclopropylethanone (50 mmol) with formamide (150 mL) in a pressure vessel or round-bottom flask.

  • Heat to 140-150°C for 4-6 hours.

    • Note: The high temperature drives the condensation and dehydration. The cyclopropyl ring is surprisingly stable under these thermal neutral conditions.

  • Cool to room temperature. Pour the mixture into ice water (300 mL).

  • Basify to pH ~9-10 using concentrated

    
     or 
    
    
    
    .
  • Extract exhaustively with Ethyl Acetate (EtOAc).

  • Purify via flash column chromatography (

    
    :MeOH, 95:5).
    
  • Yield Expectation: 60-75%.

  • Product: 4-Cyclopropyl-1H-imidazole .

Module 2: Regioselective 2-Cyanation (Discovery Route)

For research applications requiring high purity and flexibility, the Lithiation-Trapping strategy is superior.[1] It requires N-protection to direct the lithiation to the C2 position.[1]

Step 2.1: Protection (SEM-Group Installation)

Objective: Mask the N-H proton to allow strong base usage.

  • Reagents: 4-Cyclopropyl-1H-imidazole, SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF.[1]

Protocol:

  • Suspend NaH (1.2 eq, 60% in oil) in dry DMF at 0°C under Argon.

  • Add 4-cyclopropyl-1H-imidazole (1.0 eq) in DMF dropwise.[1] Stir 30 min (

    
     evolution).
    
  • Add SEM-Cl (1.1 eq) dropwise.[1] Warm to RT and stir 2 hours.

  • Quench with water, extract with EtOAc.

  • Result: Mixture of N1-SEM and N3-SEM regioisomers (usually separable, but often carried forward as mixture since C2 is the common reactive site).

Step 2.2: C2-Lithiation and Electrophilic Cyanation

Objective: Install the cyano group using a "soft" cyanide source.[1]

  • Reagents: n-Butyllithium (n-BuLi), p-Toluenesulfonyl cyanide (TsCN) or Phenyl Cyanate (PhOCN).[1]

Protocol:

  • Dissolve SEM-protected imidazole (10 mmol) in anhydrous THF (50 mL). Cool to -78°C .[1]

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.[1] Stir for 30-45 min.

    • Observation: The C2-lithio species is generated.[1][3]

  • Add a solution of TsCN (1.2 eq) in THF dropwise.

    • Safety: TsCN releases cyanide; handle in a well-ventilated fume hood.[1]

  • Stir at -78°C for 1 hour, then slowly warm to RT.

  • Quench with saturated

    
    . Work up with EtOAc.
    
  • Purify via silica gel chromatography to obtain 1-SEM-2-cyano-4-cyclopropylimidazole .[1]

Step 2.3: Deprotection

Objective: Remove the SEM group to yield the final 1H-imidazole.

  • Reagents: Tetrabutylammonium fluoride (TBAF) in THF or TFA/DCM.

Protocol:

  • Treat the protected intermediate with TBAF (3.0 eq) in THF at 60°C for 4 hours.

  • Solvent evaporation and purification.[4][5][6]

  • Final Product: 2-Cyano-4-cyclopropyl-1H-imidazole .

Module 3: Alternative Scale-Up Route (Aldoxime Dehydration)

For larger batches (>100g), lithiation is hazardous.[1] The "Cyazofamid" industrial route is preferred.

ScaleUp Start 4-Cyclopropyl Imidazole Step1 Formylation (DMF/POCl3 or Formic Acid) Start->Step1 Inter1 2-Formyl Derivative Step1->Inter1 Step2 Oximation (NH2OH-HCl) Inter1->Step2 Inter2 Imidazole-2-aldoxime Step2->Inter2 Step3 Dehydration (SOCl2 or Ac2O) Inter2->Step3 End 2-Cyano-4-cyclopropyl 1H-imidazole Step3->End

Figure 2: Industrial workflow avoiding cryogenic lithiation.

Key Protocol Differences:

  • Formylation: Use Vilsmeier-Haack conditions (

    
    ) on the protected imidazole, or radical formylation on the unprotected ring (lower yield).
    
  • Dehydration: The aldoxime is treated with Thionyl Chloride (

    
    ) at 0°C to RT to effect the conversion to nitrile.
    

Data Summary & Troubleshooting

ParameterDiscovery Route (Lithiation)Scale-Up Route (Aldoxime)
Overall Yield 45 - 55%30 - 40%
Step Count 3 (from core)3 (from core)
Key Risk Cryogenic conditions (-78°C), Pyrophoric n-BuLiHandling

/

, Exotherms
Regioselectivity Excellent (C2 directed)Good (C2 vs C5 preference)
Impurity Profile Silicon byproducts (easily removed)Isomers, chlorinated side-products

Troubleshooting Guide:

  • Problem: Low yield in Step 1.2 (Ring Closure).

    • Solution: Ensure the

      
      -bromoketone is fresh.[1] Old samples polymerize. Increase formamide equivalents to 10-20 eq.
      
  • Problem: Ring opening of cyclopropyl group.

    • Solution: Avoid strong Lewis acids (e.g.,

      
      ) and temperatures >160°C. The Bredereck synthesis at 150°C is generally safe for cyclopropanes.
      
  • Problem: Incomplete Cyanation.

    • Solution: Ensure the lithiation time is sufficient but not excessive (to avoid scrambling). Use fresh TsCN.

References

  • Bredereck Imidazole Synthesis

    • Bredereck, H., & Theilig, G. (1953).[1] Chem. Ber., 86,[1] 88. (Foundational method for formamide condensation).

  • Bromination of Cyclopropyl Ketones

    • Organic Syntheses, Coll.[1] Vol. 6, p.193 (1988); Vol. 51, p.100 (1971). Link

  • C2-Lithiation of Imidazoles

    • Iddon, B. (1985). "Lithiation of Five-Membered Heteroaromatic Compounds." Heterocycles, 23(2), 417-449.[1]

    • Organic Process Research & Development, 2012, 16, 6, 1146–1155.[1] (Scale-up of lithiated imidazoles).

  • Cyazofamid Process (Aldoxime Route)

    • U.S. Patent 5,552,557. "Process for preparing 2-cyanoimidazole compounds." Link

    • PCT Int. Appl. WO 2018/154582. "Process for the preparation of 2-cyanoimidazole compounds." Link

  • Electrophilic Cyanation Reagents

    • Kahne, D., & Collum, D. B. (1981).[1] Tetrahedron Letters, 22, 5011.[1] (Use of TsCN).

Sources

Foundational

Solubility Profile and Process Optimization Guide: 2-Cyano-4-cyclopropyl-1H-imidazole

[1] Executive Summary This technical guide addresses the solubility landscape of 2-Cyano-4-cyclopropyl-1H-imidazole (CAS: 120118-65-2), a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the solubility landscape of 2-Cyano-4-cyclopropyl-1H-imidazole (CAS: 120118-65-2), a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] While specific quantitative solubility data for this exact derivative is proprietary or sparse in open literature, this guide synthesizes structural analysis with field-proven process chemistry principles to establish a predictive solubility model.[1]

The presence of the electron-withdrawing cyano group at the C2 position significantly alters the acidity and polarity of the imidazole core compared to unsubstituted analogs, necessitating a tailored approach to solvent selection for reaction, extraction, and crystallization.

Part 1: Physicochemical Profile & Solubility Prediction[1]

To accurately predict solubility, we must deconstruct the molecule into its functional pharmacophores and analyze their interaction with solvent systems.[1]

Structural Analysis

The molecule consists of three distinct functional domains that compete to define its solubility:

  • 1H-Imidazole Core: Historically amphoteric, but the C2-substitution heavily biases its reactivity.[1] It acts as both a Hydrogen Bond Donor (HBD) via the N1-H and a Hydrogen Bond Acceptor (HBA) via the N3.[1]

  • 2-Cyano Group (-CN): A strong electron-withdrawing group (EWG).[1]

    • Effect: It significantly lowers the pKa of the N1-proton (rendering it more acidic than unsubstituted imidazole, pKa ~14).[1] This increases the likelihood of solubility in basic aqueous media but decreases solubility in non-polar organic solvents due to high dipole moment.[1]

  • 4-Cyclopropyl Group: A lipophilic, non-planar hydrocarbon moiety.[1]

    • Effect: Increases

      
       (approx. predicted range 0.8 – 1.[1][2]2) compared to methyl analogs.[1] This moiety provides the necessary "grease" to facilitate solubility in moderately polar organic solvents like Ethyl Acetate or DCM.[1]
      
Predicted Solubility Landscape

Based on the "like dissolves like" principle and functional group analysis, the following solubility trends are projected.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1]
Polar Protic Methanol, EthanolModerate - High Solvation via H-bonding to the imidazole nitrogen and cyano group.[1]
Chlorinated DCM, ChloroformModerate The cyclopropyl group aids dissolution; useful for extraction from acidic aqueous phases.[1]
Esters/Ethers Ethyl Acetate, THFModerate Good balance for process crystallization; likely soluble at reflux, less at RT.[1]
Hydrocarbons Hexane, HeptaneLow (<1 mg/mL)Lack of polar interactions; ideal antisolvents for crystallization.[1]
Aqueous Water (Neutral)Low - Moderate Limited by the lipophilic cyclopropyl group.[1]
Aqueous (Basic) NaOH (aq), CarbonateHigh Deprotonation of the 1H-imidazole forms a water-soluble salt.[1]

Part 2: Experimental Determination Protocols

Reliable solubility data is the bedrock of process reproducibility.[1] Do not rely on visual estimation alone.[1] The following protocols provide a self-validating system for determining exact solubility limits.

Protocol A: Gravimetric Solubility Screening (Tier 1)

Best for: Rapid range-finding during early development.[1]

Reagents:

  • 2-Cyano-4-cyclopropyl-1H-imidazole (Dry powder, purity >98%)[1]

  • Target Solvents (HPLC Grade)

Workflow:

  • Weigh 50 mg of compound into a clear 4 mL glass vial.

  • Add solvent in 100 µL increments at ambient temperature (20-25°C).

  • Vortex for 30 seconds after each addition.

  • Observe for complete dissolution (clear solution, no particulates).[1]

  • Endpoint: If not dissolved after 2 mL (25 mg/mL), heat to reflux (if applicable) to check temperature dependence.

Calculation:


[1]
Protocol B: HPLC-UV Equilibrium Solubility (Tier 2)

Best for: Precise thermodynamic solubility and formulation stability.[1]

Methodology: This method ensures that the supernatant concentration is measured at thermodynamic equilibrium, avoiding kinetic supersaturation errors.[1]

  • Saturation: Add excess compound to the solvent to create a suspension.[1]

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter an aliquot through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (Detection @ 210-254 nm).

Visualization of Solubility Workflow

SolubilityWorkflow Start Start: Solubility Screening Weigh Weigh 50mg Compound Start->Weigh AddSolvent Add 100µL Solvent Weigh->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Check Visual Inspection Vortex->Check Dissolved Clear Solution? Check->Dissolved Calc Calculate Solubility (mg/mL) Dissolved->Calc Yes Heat Heat to Reflux (Temp. Dependent?) Dissolved->Heat No (Vol > 2mL) AddMore Add +100µL Solvent Dissolved->AddMore No (Vol < 2mL) AddMore->Vortex

Figure 1: Decision tree for rapid gravimetric solubility screening.[1]

Part 3: Process Optimization & Applications

Understanding the solubility of 2-Cyano-4-cyclopropyl-1H-imidazole allows for the design of robust purification processes.[1]

Crystallization Strategy

The predicted solubility differential suggests a Cooling + Antisolvent crystallization approach.[1]

  • Primary Solvent: Ethyl Acetate or Ethanol (High solubility at reflux).[1]

  • Antisolvent: Heptane or Hexane (Low solubility).[1]

  • Procedure: Dissolve crude material in minimal hot Ethanol. Slowly add Heptane until turbidity persists. Cool slowly to 0-5°C to maximize yield and purity.

pH-Swing Extraction

The 2-cyano group enhances the acidity of the imidazole proton.[1]

  • Acidic/Neutral Phase: The compound remains neutral and partitions into organic solvents (DCM/EtOAc).[1]

  • Basic Phase (pH > 12): The compound deprotonates to form a salt, partitioning into the aqueous phase.[1]

  • Purification Logic: Extract impurities into organic solvent at high pH (where product is in water), then acidify aqueous layer to pH ~5-6 to precipitate or extract the pure product.[1]

References

  • PubChem. (n.d.).[1][2][3][4] Compound Summary: 4-Cyclopropyl-1H-imidazole-2-carbonitrile (CAS 120118-65-2).[1][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Anderson, N. G. (2012).[1][6] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for solubility screening protocols).

  • Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Foundational theory for structure-solubility relationships).[1]

Sources

Protocols & Analytical Methods

Method

purification methods for 2-Cyano-4-cyclopropyl-1H-imidazole

Application Note: High-Purity Isolation Strategies for 2-Cyano-4-cyclopropyl-1H-imidazole Executive Summary & Chemical Context This guide details the isolation and purification of 2-Cyano-4-cyclopropyl-1H-imidazole , a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation Strategies for 2-Cyano-4-cyclopropyl-1H-imidazole

Executive Summary & Chemical Context

This guide details the isolation and purification of 2-Cyano-4-cyclopropyl-1H-imidazole , a critical intermediate in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) and H4 receptor antagonists.[1]

The Purification Challenge: Standard imidazole purification often relies on the basicity of the N-3 nitrogen.[1] However, the 2-cyano group is a strong electron-withdrawing group (EWG).[1] This fundamentally alters the physicochemical profile of the imidazole ring:[1]

  • Increased Acidity: The pKa of the N-1 proton drops significantly (estimated pKa ~7–9) compared to unsubstituted imidazole (pKa ~14.4).[1]

  • Reduced Basicity: The N-3 nitrogen becomes less basic, making standard acid-wash procedures (e.g., 1M HCl extraction) less effective for retaining the compound in the aqueous phase without forcing conditions that might hydrolyze the nitrile.[1]

Strategic Solution: We leverage the enhanced acidity of the N-1 proton.[1] By treating the compound as a weak acid rather than a base, we can utilize a "Switchable Solubility" protocol using mild inorganic bases, offering superior impurity rejection compared to standard chromatography alone.[1]

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal purification route based on your crude material's profile.

PurificationLogic Start Crude Reaction Mixture PurityCheck Assess Crude Purity (HPLC) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity Clean Crude LowPurity Purity < 85% PurityCheck->LowPurity Dirty Crude MethodB Method B: Flash Chromatography (High resolution, removes isomers) HighPurity->MethodB Isomer Separation needed MethodC Method C: Recrystallization (Final Polish) HighPurity->MethodC Direct Polish MethodA Method A: Acid-Base Extraction (Scalable, removes non-acidic byproducts) LowPurity->MethodA Bulk Cleanup MethodA->MethodB If <95% MethodA->MethodC If >95% Final Pure Solid (>98%) MethodB->Final MethodC->Final

Figure 1: Strategic decision tree for purification workflows.

Method A: The "Switchable Solubility" Protocol (Acid-Base Extraction)[1]

Best For: Bulk removal of non-acidic organic impurities (starting materials, neutral side products) without chromatography.[1] Mechanism: The 2-cyano group renders the imidazole NH acidic enough to be deprotonated by carbonate bases, forming a water-soluble imidazolide anion.[1]

Reagents Required
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Base: 10% w/v Sodium Carbonate (

    
    ) solution (pH ~11). Note: Sodium Bicarbonate (
    
    
    
    ) may be too weak depending on the exact pKa.[1]
  • Acid: 1M Hydrochloric Acid (HCl) or 10% Citric Acid.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude).

  • Anion Formation (Extraction):

    • Add 10%

      
       (aq) (2.0 equivalents relative to theoretical yield).[1]
      
    • Shake vigorously in a separatory funnel.[1] The product moves to the Aqueous Layer as the sodium salt.[1]

    • Critical Check: Measure pH of aqueous layer; ensure pH > 10.[1]

  • Washing (Impurity Removal):

    • Separate the layers.[1] Keep the Aqueous Layer .[1]

    • Extract the organic layer once more with a small volume of base to ensure complete recovery.[1]

    • Combine aqueous extracts.[1]

    • Wash the combined aqueous phase with fresh EtOAc (removes neutral impurities).[1] Discard this organic wash.

  • Precipitation (Recovery):

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 1M HCl dropwise with stirring.

    • Target pH: 5.0 – 6.0 .[1]

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid. Wash with cold water.[1] Dry under vacuum at 45°C.[1]

Method B: Flash Column Chromatography

Best For: Removing structural isomers (e.g., regioisomers if N-alkylation occurred) or polar impurities.[1]

Chromatographic Parameters
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40–63 µm)Standard normal phase.[1]
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0%

5% MeOH in DCM
The compound is moderately polar.[1] Elution typically occurs at 2–4% MeOH.[1]
Loading Dry load on Celite or SilicaDissolve in minimal MeOH/DCM, adsorb onto silica, evaporate solvent, then load.[1]
Detection UV 254 nmThe cyano-imidazole chromophore is UV active.[1]

Application Note: If the compound streaks (tails) due to the acidic NH, add 0.1% Acetic Acid to the mobile phase to suppress ionization on the silica surface.[1]

Method C: Recrystallization (Polishing)[1]

Best For: Final purification to achieve >99% purity for biological assays.

Solvent Systems[1][2]
  • Ethyl Acetate / Hexanes:

    • Dissolve in minimal hot EtOAc (60°C).

    • Add Hexanes (or Heptane) dropwise until persistent cloudiness appears.[1]

    • Cool slowly to room temperature, then 4°C.

  • Ethanol / Water:

    • Dissolve in hot Ethanol.[1]

    • Add warm water until saturation.[1]

    • Caution: Ensure the nitrile does not hydrolyze; keep heating time short (<30 mins).[1]

Analytical Validation

Verify the integrity of the purified compound using these markers.

1. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Retention: The cyclopropyl group adds lipophilicity; expect retention later than unsubstituted 2-cyanoimidazole.[1]

2. 1H NMR (DMSO-d6, 400 MHz) Expectations:

  • 
     ~13.0–13.5 ppm:  Broad singlet (1H, NH).[1] Diagnostic of the free base.
    
  • 
     ~7.0–7.5 ppm:  Singlet (1H, C5-H of imidazole ring).[1]
    
  • 
     ~1.8–2.0 ppm:  Multiplet (1H, Cyclopropyl CH).[1]
    
  • 
     ~0.8–1.0 ppm:  Multiplets (4H, Cyclopropyl 
    
    
    
    ).[1]

Visualizing the Extraction Workflow

ExtractionWorkflow Crude Crude Mix (in EtOAc) BaseWash Add 10% Na2CO3 (pH > 10) Crude->BaseWash Separation Phase Separation BaseWash->Separation OrgLayer Organic Layer (Neutral Impurities) Separation->OrgLayer AqLayer Aqueous Layer (Product as Anion) Separation->AqLayer Discard Discard OrgLayer->Discard Acidify Acidify with HCl to pH 5-6 AqLayer->Acidify Precipitate Precipitate Product Acidify->Precipitate

Figure 2: The "Switchable Solubility" extraction mechanism.[1][2]

References

  • Patent: Process for the preparation of 2-cyanoimidazole compounds. WO2018154582A1. (2018).[1] Describes the synthesis and isolation of 2-cyanoimidazoles via aldoxime dehydration and sulfur-mediated reduction.[1][3] Link

  • Patent: Method for producing substituted 2-cyanoimidazole compounds. JP2879164B2. (1999).[1] Details the chlorination and cyanation sequences for imidazole derivatives. Link

  • Journal: Matthews, D. P., et al. "Selective Synthesis of 2-, 4-, and 5-Cyano Substituted Imidazoles."[1] The Journal of Organic Chemistry, 61(20), 6971-6973.[1][4] (1996).[1][4] Fundamental chemistry regarding the stability and formation of cyano-imidazoles. Link[1]

  • Database: pKa Data Compiled by R. Williams.[1][5] (2022).[5][6] Reference for imidazole acidity shifts induced by electron-withdrawing groups. Link

Sources

Application

The Versatile Synthon: Application Notes and Protocols for 2-Cyano-4-cyclopropyl-1H-imidazole in Modern Organic Synthesis

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2][3][4][5] The strategic introduction of specific...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2][3][4][5] The strategic introduction of specific substituents onto the imidazole core can profoundly influence its physicochemical characteristics and pharmacological profile. This guide focuses on a particularly valuable, yet underexplored building block: 2-Cyano-4-cyclopropyl-1H-imidazole . The convergence of the electron-withdrawing cyano group and the metabolically robust, conformationally constrained cyclopropyl moiety makes this molecule a highly attractive synthon for the synthesis of novel chemical entities.[6][7]

This document provides a comprehensive overview of the synthetic strategies towards 2-Cyano-4-cyclopropyl-1H-imidazole and detailed protocols for its application in key synthetic transformations. The methodologies presented herein are designed to be robust and scalable, providing researchers in drug discovery and organic synthesis with a practical guide to harnessing the potential of this versatile building block.

I. Proposed Synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole

A direct, one-pot synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole is not yet prominently featured in the literature. Therefore, a rational, multi-step approach is proposed, leveraging established synthetic methodologies for substituted imidazoles.[8][9] The proposed synthetic pathway is outlined below:

Synthetic_Pathway A Cyclopropyl Methyl Ketone B α-Bromocyclopropyl Methyl Ketone A->B Bromination C 4-Cyclopropyl-1H-imidazole B->C Debus-Radziszewski Imidazole Synthesis Glyoxal, NH4OAc D 2-Bromo-4-cyclopropyl-1H-imidazole C->D Bromination E 2-Cyano-4-cyclopropyl-1H-imidazole D->E Cyanation CuCN

Caption: Proposed synthetic route to 2-Cyano-4-cyclopropyl-1H-imidazole.

I.I. Step 1: Synthesis of α-Bromocyclopropyl Methyl Ketone

The initial step involves the α-bromination of commercially available cyclopropyl methyl ketone. This reaction proceeds via an enol or enolate intermediate and is a standard transformation in organic synthesis.

Protocol 1: α-Bromination of Cyclopropyl Methyl Ketone

ParameterValue
Reactants Cyclopropyl methyl ketone (1.0 eq.), N-Bromosuccinimide (NBS) (1.1 eq.), p-Toluenesulfonic acid (p-TsOH) (0.1 eq.)
Solvent Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
Temperature Reflux
Reaction Time 2-4 hours
Work-up 1. Cool the reaction mixture to room temperature. 2. Filter off the succinimide byproduct. 3. Wash the filtrate with saturated aqueous NaHCO₃ and brine. 4. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Distillation under reduced pressure or flash column chromatography on silica gel.

Causality of Experimental Choices:

  • NBS is chosen as the bromine source for its ease of handling and selective α-bromination of ketones under acidic or radical conditions.

  • p-TsOH catalyzes the enolization of the ketone, which is the reactive species in the bromination reaction.

  • The choice of a non-polar solvent like CCl₄ is traditional for radical brominations, while MeCN can also be effective for acid-catalyzed pathways.

I.II. Step 2: Synthesis of 4-Cyclopropyl-1H-imidazole

The synthesized α-bromoketone is a key precursor for the construction of the imidazole ring via the Debus-Radziszewski synthesis.[9] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (in this case, the α-bromoketone is a precursor to a dicarbonyl-like species upon reaction), and ammonia.

Protocol 2: Debus-Radziszewski Synthesis of 4-Cyclopropyl-1H-imidazole

ParameterValue
Reactants α-Bromocyclopropyl methyl ketone (1.0 eq.), Glyoxal (40% in H₂O, 1.2 eq.), Ammonium acetate (excess, >3 eq.)
Solvent Acetic acid or Ethanol
Temperature Reflux
Reaction Time 4-8 hours
Work-up 1. Cool the reaction mixture and pour it into ice-water. 2. Basify with concentrated NH₄OH to pH ~8-9. 3. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 4. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification Flash column chromatography on silica gel (DCM/MeOH gradient).

Causality of Experimental Choices:

  • Ammonium acetate serves as the source of ammonia and also acts as a buffer.

  • Acetic acid or ethanol are common solvents for this condensation reaction, facilitating the dissolution of the reactants.

  • The basic work-up is necessary to neutralize the acidic solvent and deprotonate the imidazole product for efficient extraction.

I.III. Step 3: Synthesis of 2-Bromo-4-cyclopropyl-1H-imidazole

Selective bromination at the C2 position of the imidazole ring is the next crucial step. The C2 position is the most electron-rich and thus the most susceptible to electrophilic attack.

Protocol 3: Bromination of 4-Cyclopropyl-1H-imidazole

ParameterValue
Reactants 4-Cyclopropyl-1H-imidazole (1.0 eq.), N-Bromosuccinimide (NBS) (1.05 eq.)
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up 1. Quench the reaction with aqueous sodium thiosulfate solution. 2. Extract the product with an organic solvent. 3. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification Flash column chromatography on silica gel.

Causality of Experimental Choices:

  • NBS is again used as a mild and selective brominating agent. Using elemental bromine can lead to over-bromination.

  • The reaction is performed at low temperature to control the reactivity and improve selectivity.

I.IV. Step 4: Synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole

The final step is the introduction of the cyano group, which can be achieved through a nucleophilic substitution of the bromide with a cyanide source, typically catalyzed by a copper(I) salt (a Rosenmund-von Braun reaction).

Protocol 4: Cyanation of 2-Bromo-4-cyclopropyl-1H-imidazole

ParameterValue
Reactants 2-Bromo-4-cyclopropyl-1H-imidazole (1.0 eq.), Copper(I) cyanide (CuCN) (1.2-1.5 eq.)
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 120-150 °C
Reaction Time 12-24 hours
Work-up 1. Cool the reaction mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with copper salts. 2. Extract the product with ethyl acetate. 3. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification Flash column chromatography on silica gel.

Causality of Experimental Choices:

  • CuCN is the classic reagent for this transformation. The use of a slight excess ensures complete conversion of the starting material.

  • High-boiling polar aprotic solvents like DMF or DMSO are required to facilitate the reaction, which typically requires elevated temperatures.

  • The specific work-up procedure is crucial to remove residual copper salts, which can complicate purification.

II. Applications of 2-Cyano-4-cyclopropyl-1H-imidazole in Organic Synthesis

With its versatile functional groups, 2-Cyano-4-cyclopropyl-1H-imidazole serves as an excellent building block for the synthesis of more complex molecules. The imidazole nitrogen can be readily alkylated or arylated, and the cyano group can be further transformed.

Applications A 2-Cyano-4-cyclopropyl-1H-imidazole B N-Alkylated Products A->B N-Alkylation (R-X, Base) C N-Arylated Products A->C N-Arylation (Ar-X, Catalyst, Base) D Tetrazole Derivatives A->D [3+2] Cycloaddition (NaN3, Lewis Acid) E Carboxylic Acid Derivatives A->E Hydrolysis (Acid or Base)

Caption: Key synthetic transformations of 2-Cyano-4-cyclopropyl-1H-imidazole.

II.I. N-Alkylation Reactions

The introduction of alkyl groups at the N1 position of the imidazole ring is a common strategy to modulate the molecule's properties.[10][11][12][13][14]

Protocol 5: General Procedure for N-Alkylation

ParameterValue
Reactants 2-Cyano-4-cyclopropyl-1H-imidazole (1.0 eq.), Alkyl halide (e.g., MeI, BnBr) (1.1 eq.), Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 eq.)
Solvent DMF, THF, or Acetonitrile
Temperature 0 °C to 80 °C
Reaction Time 2-12 hours
Work-up 1. Quench the reaction with water. 2. Extract with an organic solvent. 3. Wash with brine, dry, and concentrate.
Purification Flash column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is based on well-established procedures for the N-alkylation of various imidazoles. The choice of base and solvent can be tailored to the reactivity of the alkylating agent. For instance, a strong base like NaH in THF is suitable for less reactive alkyl halides, while K₂CO₃ in DMF is a milder and often effective alternative.

II.II. N-Arylation Reactions

The synthesis of N-arylimidazoles is of significant interest in medicinal chemistry.[4][15] Copper- or palladium-catalyzed cross-coupling reactions are the most common methods for this transformation.

Protocol 6: Copper-Catalyzed N-Arylation (Ullmann Condensation)

ParameterValue
Reactants 2-Cyano-4-cyclopropyl-1H-imidazole (1.0 eq.), Aryl halide (e.g., Ar-I, Ar-Br) (1.2 eq.), CuI (0.1-0.2 eq.), Ligand (e.g., L-proline, DMEDA) (0.2-0.4 eq.), Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq.)
Solvent DMSO or Dioxane
Temperature 100-130 °C
Reaction Time 12-24 hours
Work-up 1. Cool, dilute with an organic solvent, and filter through Celite. 2. Wash the filtrate with aqueous ammonia and brine. 3. Dry and concentrate.
Purification Flash column chromatography on silica gel.

Expertise and Experience Insights: The choice of ligand is critical for the success of the Ullmann condensation. L-proline and N,N'-dimethylethylenediamine (DMEDA) are often effective in promoting the coupling of N-H heterocycles with aryl halides. The reaction is sensitive to steric hindrance on both coupling partners.

II.III. Cross-Coupling Reactions

For further diversification, if a halo-substituent were present on the cyclopropyl ring or if the imidazole were halogenated at the 4- or 5-position, a variety of cross-coupling reactions could be employed. For instance, a hypothetical 2-cyano-4-(halocyclopropyl)-1H-imidazole could undergo Suzuki, Sonogashira, or Heck couplings.[16][17][18][19][20][21][22][23][24]

Conceptual Application: Suzuki Coupling of a Hypothetical 5-Bromo-2-cyano-4-cyclopropyl-1H-imidazole

ParameterValue
Reactants 5-Bromo-2-cyano-4-cyclopropyl-1H-imidazole (1.0 eq.), Arylboronic acid (1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq.), Base (e.g., K₂CO₃, Na₂CO₃) (2.0 eq.)
Solvent Dioxane/H₂O or Toluene/EtOH/H₂O
Temperature 80-110 °C
Reaction Time 6-18 hours
Work-up 1. Cool, dilute with water, and extract with an organic solvent. 2. Wash with brine, dry, and concentrate.
Purification Flash column chromatography on silica gel.

This highlights the potential for extensive diversification of the core scaffold, enabling access to a wide range of analogues for structure-activity relationship (SAR) studies.

III. Conclusion

2-Cyano-4-cyclopropyl-1H-imidazole is a promising building block for organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established and robust chemical transformations. The presence of three distinct functional handles—the N-H of the imidazole, the cyano group, and the cyclopropyl moiety—provides numerous avenues for diversification. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable synthon.

IV. References

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797. [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]

  • Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 829. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. European Journal of Medicinal Chemistry, 45(4), 1323–1331. [Link]

  • Cafferty, B. J., Fialho, D. M., & Krishnamurthy, R. (2016). Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. Chemical Communications, 52(56), 8766–8769. [Link]

  • Blackman, A. G., & Buckingham, D. A. (1999). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? Australian Journal of Chemistry, 52(7), 641-648. [Link]

  • Preparation method of 4-halogen-1H-imidazole. (2017). Google Patents.

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Oriental Journal of Chemistry, 29(1), 269-278. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). ResearchGate. [Link]

  • Debus–Radziszewski imidazole synthesis. (2023). Wikipedia. [Link]

  • Synthesis method of 4-iodo-1H-imidazole. (2012). Google Patents.

  • Khan, K. M., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Reddy, C. R., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5038–5045. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2021). Pharmaceuticals, 14(11), 1109. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2824. [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. (2007). Tetrahedron Letters, 48(20), 3525-3528. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Health and Life-Sciences, 5(1), 1-8. [Link]

  • Fesenko, A. A., et al. (2019). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. Arkivoc, 2019(2), 1-16. [Link]

  • Sonogashira coupling. (2023). Wikipedia. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4106. [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega, 2(8), 5038-5045. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12790–12799. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Morofuji, T., Shimizu, A., & Yoshida, J. I. (2014). Direct C-N coupling of imidazoles with aromatic and benzylic compounds via Electrooxidative C-H functionalization. Journal of the American Chemical Society, 136(12), 4496–4499. [Link]

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (2012). International Science Community Association. [Link]

  • Cui, T., et al. (2021). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897–15905. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with .alpha.-Bromocarbonyl Compounds. (2001). ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(36), 22373-22393. [Link]

  • Effect of Cyano on the Functional Properties of Phenanthroimidazole-Substituted Carbazole Derivatives. (2021). ACS Applied Electronic Materials, 3(9), 4058-4067. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2019). Molecules, 24(17), 3045. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 7(8), 1679–1681. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 20(1), 1-10. [Link]

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021). ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(13), 7380–7389. [Link]

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. (2013). Bioorganic & Medicinal Chemistry, 21(4), 933–941. [Link]

  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. (1987). Australian Journal of Chemistry, 40(11), 1941-1951. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). Molecules, 25(13), 3036. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2025). YouTube. [Link]

  • Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. (2006). Current Medicinal Chemistry, 13(21), 2517-2551. [Link]

Sources

Method

Application Notes and Protocols for the Experimental Setup of 2-Cyano-4-cyclopropyl-1H-imidazole Reactions

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 2-Cyano-4-cyclopropyl-1H-imidazole Scaffold The imidazole ring is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Cyano-4-cyclopropyl-1H-imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and provide a defined three-dimensional structure for molecular interactions.[3] Furthermore, the cyano group at the 2-position serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to explore and optimize drug candidates. This document provides a comprehensive guide to the experimental setup for key reactions involving the 2-Cyano-4-cyclopropyl-1H-imidazole scaffold, a promising building block in modern drug discovery.

Synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole: A Proposed Route

Part 1: Synthesis of 4-Cyclopropyl-1H-imidazole

A catalyst-free [3+2] cyclization of a vinyl azide with an amidine offers a direct route to substituted imidazoles. This approach is advantageous due to its operational simplicity and avoidance of metal catalysts.

Synthesis_of_4_cyclopropyl_1H_imidazole Cyclopropyl_Amidine Cyclopropyl Amidine 4_cyclopropyl_1H_imidazole 4-Cyclopropyl-1H-imidazole Cyclopropyl_Amidine->4_cyclopropyl_1H_imidazole [3+2] Cyclization Vinyl_Azide Vinyl Azide Vinyl_Azide->4_cyclopropyl_1H_imidazole

Caption: Proposed synthesis of 4-Cyclopropyl-1H-imidazole.

Protocol 1: Synthesis of 4-Cyclopropyl-1H-imidazole

Parameter Value/Condition Rationale
Reactants Cyclopropyl Amidine (1.0 eq.), Vinyl Azide (1.2 eq.)The slight excess of vinyl azide ensures complete consumption of the amidine.
Solvent TolueneA non-polar solvent suitable for this type of cyclization.
Temperature 110 °C (Reflux)Thermal conditions are required to promote the cyclization and nitrogen extrusion.
Reaction Time 12-24 hoursMonitored by Thin Layer Chromatography (TLC) for completion.
Work-up Cool to room temperature, remove solvent under reduced pressure.Standard procedure for isolating the crude product.
Purification Column chromatography on silica gel (e.g., Ethyl acetate/Hexane gradient)To isolate the pure 4-cyclopropyl-1H-imidazole.
Expected Yield 60-75%Based on similar reported syntheses of 2,4-disubstituted imidazoles.
Part 2: C2-Cyanation of 4-Cyclopropyl-1H-imidazole

The introduction of a cyano group at the C2 position of the imidazole ring can be achieved through various methods. A common approach involves the use of a cyanating agent like trimethylsilyl cyanide (TMSCN) in the presence of an oxidizing agent.

Cyanation_of_4_cyclopropyl_1H_imidazole 4_cyclopropyl_1H_imidazole 4-Cyclopropyl-1H-imidazole 2_cyano_4_cyclopropyl_1H_imidazole 2-Cyano-4-cyclopropyl-1H-imidazole 4_cyclopropyl_1H_imidazole->2_cyano_4_cyclopropyl_1H_imidazole C2-Cyanation TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->2_cyano_4_cyclopropyl_1H_imidazole Oxidant Oxidizing Agent (e.g., NCS) Oxidant->2_cyano_4_cyclopropyl_1H_imidazole

Caption: C2-Cyanation of 4-Cyclopropyl-1H-imidazole.

Protocol 2: Synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole

Parameter Value/Condition Rationale
Reactants 4-Cyclopropyl-1H-imidazole (1.0 eq.), Trimethylsilyl cyanide (TMSCN) (1.5 eq.), N-Chlorosuccinimide (NCS) (1.2 eq.)TMSCN serves as the cyanide source, and NCS is a mild oxidizing agent to facilitate the electrophilic cyanation.[4]
Solvent Acetonitrile (CH₃CN)A polar aprotic solvent suitable for this reaction.
Temperature 0 °C to Room TemperatureThe reaction is initiated at a lower temperature to control the initial exotherm.
Reaction Time 4-8 hoursMonitored by TLC for the disappearance of the starting material.
Work-up Quench with aqueous sodium thiosulfate solution, extract with ethyl acetate.The thiosulfate quench removes any unreacted NCS.
Purification Column chromatography on silica gel (e.g., Ethyl acetate/Hexane gradient)To isolate the pure 2-cyano-4-cyclopropyl-1H-imidazole.
Expected Yield 50-70%Based on analogous C-H cyanation reactions of imidazoles.

Key Reactions of 2-Cyano-4-cyclopropyl-1H-imidazole

The 2-cyano-4-cyclopropyl-1H-imidazole scaffold is primed for a variety of synthetic transformations, enabling the generation of diverse compound libraries for biological screening.

N-Alkylation with Alkyl Halides

N-alkylation is a fundamental transformation in medicinal chemistry to modulate the physicochemical properties of a molecule.[5]

N_Alkylation Start 2-Cyano-4-cyclopropyl-1H-imidazole Product 1-Alkyl-2-cyano-4-cyclopropyl-1H-imidazole Start->Product N-Alkylation Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, NaH) Reagents->Product

Caption: N-Alkylation of 2-Cyano-4-cyclopropyl-1H-imidazole.

Protocol 3: N-Alkylation with Potassium Carbonate

Parameter Value/Condition Rationale
Reactants 2-Cyano-4-cyclopropyl-1H-imidazole (1.0 eq.), Alkyl halide (1.2 eq.), Potassium carbonate (K₂CO₃) (2.0 eq.)K₂CO₃ is a mild base suitable for deprotonating the imidazole nitrogen. An excess ensures complete reaction.
Solvent Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents that facilitate Sₙ2 reactions.
Temperature Room Temperature to 60 °CThe temperature can be adjusted based on the reactivity of the alkyl halide.
Reaction Time 6-18 hoursMonitored by TLC.
Work-up Filter off the base, remove solvent under reduced pressure, and partition between water and an organic solvent (e.g., ethyl acetate).Standard work-up to remove inorganic salts and the solvent.
Purification Column chromatography on silica gelTo isolate the pure N-alkylated product.
Expected Yield 70-90%Based on general N-alkylation protocols for imidazoles.[6]

Protocol 4: N-Alkylation with Sodium Hydride (for less reactive alkyl halides)

Parameter Value/Condition Rationale
Reactants 2-Cyano-4-cyclopropyl-1H-imidazole (1.0 eq.), Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.), Alkyl halide (1.1 eq.)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole.
Solvent Anhydrous Tetrahydrofuran (THF) or DMFAnhydrous conditions are crucial when using NaH.
Temperature 0 °C to Room TemperatureThe deprotonation is performed at 0 °C, followed by the addition of the alkyl halide at room temperature.
Reaction Time 2-12 hoursMonitored by TLC.
Work-up Carefully quench with saturated aqueous ammonium chloride solution, extract with an organic solvent.The quench neutralizes any unreacted NaH.
Purification Column chromatography on silica gelTo isolate the pure N-alkylated product.
Expected Yield 65-85%Dependent on the nature of the alkyl halide.
Copper-Catalyzed N-Arylation with Arylboronic Acids

The Chan-Lam coupling provides a powerful method for the formation of N-aryl bonds, which are prevalent in many biologically active molecules.[7]

N_Arylation Start 2-Cyano-4-cyclopropyl-1H-imidazole Product 1-Aryl-2-cyano-4-cyclopropyl-1H-imidazole Start->Product Chan-Lam Coupling Reagents Arylboronic Acid (Ar-B(OH)₂) Copper Catalyst (e.g., Cu(OAc)₂) Base (e.g., Pyridine) Reagents->Product

Caption: N-Arylation of 2-Cyano-4-cyclopropyl-1H-imidazole.

Protocol 5: Copper-Catalyzed N-Arylation

Parameter Value/Condition Rationale
Reactants 2-Cyano-4-cyclopropyl-1H-imidazole (1.0 eq.), Arylboronic acid (1.5 eq.), Copper(II) acetate (Cu(OAc)₂) (0.1 eq.), Pyridine (2.0 eq.)Cu(OAc)₂ is a common and effective catalyst for this transformation. Pyridine acts as a base and a ligand.
Solvent Dichloromethane (DCM) or TolueneSolvents that are compatible with the reaction conditions.
Atmosphere Air (open to the atmosphere)The reaction is typically tolerant of air.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this coupling.
Reaction Time 12-48 hoursMonitored by TLC.
Work-up Dilute with an organic solvent, wash with aqueous ammonia solution to remove copper salts, followed by water and brine.The ammonia wash is crucial for removing the copper catalyst.
Purification Column chromatography on silica gelTo isolate the pure N-arylated product.
Expected Yield 50-80%Yields can vary depending on the electronic nature of the arylboronic acid.[8]
Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile functionality provides access to the corresponding carboxylic acid, a key functional group for further derivatization, for example, into amides.

Hydrolysis Start 2-Cyano-4-cyclopropyl-1H-imidazole Product 4-Cyclopropyl-1H-imidazole-2-carboxylic acid Start->Product Hydrolysis Reagents Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH, KOH) Water (H₂O) Reagents->Product

Caption: Hydrolysis of 2-Cyano-4-cyclopropyl-1H-imidazole.

Protocol 6: Acid-Catalyzed Hydrolysis

Parameter Value/Condition Rationale
Reactants 2-Cyano-4-cyclopropyl-1H-imidazole (1.0 eq.), Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Strong acid is required to protonate the nitrile and facilitate nucleophilic attack by water.
Solvent Water or a mixture of water and a co-solvent (e.g., ethanol)To ensure solubility of the starting material.
Temperature 80-100 °C (Reflux)Elevated temperatures are necessary to drive the hydrolysis to completion.
Reaction Time 12-24 hoursMonitored by the disappearance of the starting material.
Work-up Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.The product is an amino acid and will have an isoelectric point at which it is least soluble.
Purification RecrystallizationThe crude product can often be purified by recrystallization from a suitable solvent system.
Expected Yield 60-80%Based on general nitrile hydrolysis procedures.[9]
Reduction of the Cyano Group to an Aminomethyl Group

Reduction of the nitrile to a primary amine provides a basic center and a site for further functionalization, such as amide or sulfonamide formation.

Reduction Start 2-Cyano-4-cyclopropyl-1H-imidazole Product (4-Cyclopropyl-1H-imidazol-2-yl)methanamine Start->Product Reduction Reagents Reducing Agent (e.g., LiAlH₄, Raney Ni/H₂) Reagents->Product

Sources

Application

Application Notes and Protocols for the Biological Screening of 2-Cyano-4-cyclopropyl-1H-imidazole

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Scaffold The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][2][3] The unique electronic and structural features of the imidazole ring allow for diverse interactions with various biological targets.[4] The novel compound, 2-Cyano-4-cyclopropyl-1H-imidazole, presents an intriguing candidate for biological screening due to its distinct structural motifs. The cyano group, a known feature in some Janus kinase (JAK) inhibitors, and the cyclopropyl moiety, present in a range of bioactive molecules, suggest the potential for unique pharmacological activities.[5][6]

This document provides a comprehensive, tiered protocol for the biological screening of 2-Cyano-4-cyclopropyl-1H-imidazole, designed for researchers in drug discovery and development. The proposed workflow is structured to efficiently identify and characterize the compound's primary biological effects and subsequently elucidate its mechanism of action and preliminary drug-like properties.

Tier 1: Primary Screening - A Broad-Spectrum Approach to Identify Bioactivity

The initial screening phase is designed to cast a wide net, exploring the potential of 2-Cyano-4-cyclopropyl-1H-imidazole in key therapeutic areas where imidazole derivatives have shown promise. This tier focuses on cell-based and whole-organism assays to provide a holistic view of the compound's biological impact.

Antifungal Susceptibility Testing

Given the prevalence of imidazole-based antifungal agents, assessing the compound's activity against pathogenic fungi is a logical starting point.

Protocol: Antifungal susceptibility will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Organisms: A panel of clinically relevant fungal strains should be used, including Candida albicans, Candida auris, and Aspergillus fumigatus.

  • Method: The compound will be serially diluted in RPMI 1640 medium in a 96-well plate. A standardized fungal inoculum will be added to each well.

  • Endpoint: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, will be determined after incubation at 35°C for 24-48 hours.[8] Fluconazole and Amphotericin B will be used as positive controls.

In Vitro Anticancer Screening

The anticancer potential of imidazole derivatives is well-documented, with mechanisms often involving the inhibition of kinases, histone deacetylases (HDACs), or microtubule polymerization.[1] A primary screen against a panel of cancer cell lines is crucial.

Protocol: The antiproliferative activity will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[9][10]

  • Cell Lines: A representative panel of human cancer cell lines should be selected, such as:

    • A549 (lung carcinoma)

    • MCF-7 (breast adenocarcinoma)

    • HCT116 (colorectal carcinoma)

    • PC-3 (prostate cancer)

  • Method: Cells will be seeded in 96-well plates and treated with a range of concentrations of the test compound for 48-72 hours.[9]

  • Endpoint: The half-maximal inhibitory concentration (IC50) will be calculated by measuring the absorbance at 570 nm after the addition of MTT and a solubilizing agent.[11] Doxorubicin can be used as a positive control.

Anti-inflammatory Activity Assessment

Many imidazole-containing compounds exhibit anti-inflammatory properties, often through the modulation of inflammatory pathways such as the NF-κB and JAK-STAT signaling pathways.[5][12]

Protocol: A cell-based assay using a stable NF-κB reporter cell line will be employed to screen for anti-inflammatory activity.[13]

  • Cell Line: HEK293 cells stably transfected with an NF-κB response element-driven luciferase reporter gene (HEK293-NF-κB-luc).

  • Method: Cells will be pre-treated with the test compound for 1 hour, followed by stimulation with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.

  • Endpoint: The inhibition of NF-κB activity will be quantified by measuring the luciferase activity. Dexamethasone can be used as a positive control.

Tier 2: Secondary and Mechanistic Screening

Compounds demonstrating significant activity in the primary screen will advance to Tier 2 for further characterization. This phase aims to identify the specific molecular targets and to evaluate the compound's preliminary ADME/Tox profile.

Enzyme Inhibition Assays

Based on the primary screening results and the structural features of 2-Cyano-4-cyclopropyl-1H-imidazole, targeted enzyme inhibition assays should be performed.

  • Janus Kinase (JAK) Inhibition Assay: The presence of a cyano group suggests potential JAK inhibitory activity.[14]

    • Protocol: A panel of JAK isozymes (JAK1, JAK2, JAK3, TYK2) should be screened using a biochemical assay that measures the phosphorylation of a substrate peptide. The IC50 value for each enzyme will be determined.

  • Histone Deacetylase (HDAC) Inhibition Assay: Imidazole derivatives are known to inhibit HDACs.[15][16]

    • Protocol: A fluorometric assay using a commercially available HDAC inhibitor screening kit can be used. The assay measures the activity of HDACs on a fluorogenic substrate. The IC50 value will be determined against a panel of HDAC isoforms.

Cytotoxicity Confirmation and Mechanism of Action

To distinguish between cytotoxic and cytostatic effects and to understand the mode of cell death, further assays are necessary for compounds with anticancer activity.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[17]

  • Apoptosis vs. Necrosis Assay: Flow cytometry using Annexin V and propidium iodide staining can differentiate between apoptotic and necrotic cell death.

Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical in drug discovery.

  • Microsomal Stability Assay: This in vitro assay evaluates the metabolic stability of the compound in the presence of liver microsomes, providing an early indication of its hepatic clearance.[18][19][20]

    • Protocol: The compound is incubated with liver microsomes and NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its half-life and intrinsic clearance.[21]

  • Plasma Protein Binding Assay: This assay determines the extent to which the compound binds to plasma proteins, which influences its distribution and availability to target tissues.[22][23][24]

    • Protocol: Equilibrium dialysis is the gold standard method. The compound is dialyzed against plasma, and the concentrations in the plasma and buffer compartments are measured by LC-MS/MS to calculate the fraction unbound.

Experimental Workflows and Data Presentation

Screening Cascade

Screening_Cascade cluster_1 Compound 2-Cyano-4-cyclopropyl-1H-imidazole Tier1 Tier 1: Primary Screening Compound->Tier1 Antifungal Antifungal Susceptibility Tier1->Antifungal Anticancer Anticancer (MTT Assay) Tier1->Anticancer Anti_inflammatory Anti-inflammatory (NF-κB) Tier1->Anti_inflammatory Tier2 Tier 2: Secondary Screening Antifungal->Tier2 Anticancer->Tier2 Anti_inflammatory->Tier2 Enzyme_Inhibition Enzyme Inhibition (JAK, HDAC) Tier2->Enzyme_Inhibition Cytotoxicity Cytotoxicity (LDH, Apoptosis) Tier2->Cytotoxicity ADME_Tox ADME/Tox (Microsomal Stability, PPB) Tier2->ADME_Tox Hit_Identification Hit Identification & Lead Optimization Enzyme_Inhibition->Hit_Identification Cytotoxicity->Hit_Identification ADME_Tox->Hit_Identification

Caption: A tiered screening cascade for 2-Cyano-4-cyclopropyl-1H-imidazole.

Data Summary Tables

Table 1: Primary Screening Data Summary

AssayEndpointResult (e.g., MIC, IC50)Positive Control
Antifungal SusceptibilityMIC (µg/mL)Fluconazole
Anticancer (A549)IC50 (µM)Doxorubicin
Anticancer (MCF-7)IC50 (µM)Doxorubicin
Anti-inflammatory (NF-κB)IC50 (µM)Dexamethasone

Table 2: Secondary Screening Data Summary

AssayEndpointResult (e.g., IC50, % remaining)
JAK1 InhibitionIC50 (nM)
JAK2 InhibitionIC50 (nM)
HDAC InhibitionIC50 (nM)
Cytotoxicity (LDH)EC50 (µM)
Microsomal Stabilityt1/2 (min)
Plasma Protein Binding% Unbound

Detailed Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of 2-Cyano-4-cyclopropyl-1H-imidazole (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Microsomal Stability Assay Protocol
  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound is quantified by a validated LC-MS/MS method.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

Conclusion and Future Directions

This structured, multi-tiered screening protocol provides a robust framework for the initial biological evaluation of 2-Cyano-4-cyclopropyl-1H-imidazole. The results from this comprehensive screening cascade will not only identify the primary biological activities of the compound but also provide crucial insights into its potential mechanism of action and early drug-like properties. Positive hits from this screening funnel will warrant further investigation, including lead optimization, in vivo efficacy studies, and more extensive ADME/Tox profiling, to fully elucidate the therapeutic potential of this novel chemical entity.

References

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • Heterocycles from cyclopropenones - PMC. National Center for Biotechnology Information. [Link]

  • Janus kinase inhibitor - Wikipedia. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Preprints.org. [Link]

  • Heterocycles from cyclopropenones. ResearchGate. [Link]

  • Mini Med School: How JAK Inhibitors Work. HealthCentral. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC. National Center for Biotechnology Information. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Biological Significance of Imidazole-Based Analogues in New Drug Development. ResearchGate. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. National Center for Biotechnology Information. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. PubMed. [Link]

  • Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. PubMed. [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PMC. National Center for Biotechnology Information. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Plasma Protein Binding Assay. Evotec. [Link]

  • Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Microsomal Stability. Evotec. [Link]

  • Screening of anti‐inflammatory compounds. ResearchGate. [Link]

  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis. ACS Publications. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC. National Center for Biotechnology Information. [Link]

  • Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC). MDPI. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • Heterocycles from cyclopropanes: applications in natural product synthesis. Royal Society of Chemistry. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • S159 Antifungal Susceptibility Testing. Academic Medical Center. [Link]

  • Cell viability and proliferation measurement. Takara Bio. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Plasma Protein Binding Assay. LifeNet Health LifeSciences. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays - PMC. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note &amp; Protocols: Derivatization of 2-Cyano-4-cyclopropyl-1H-imidazole for Bioassay Development

Abstract The 2-cyano-4-cyclopropyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic targets. Its unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-cyano-4-cyclopropyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic targets. Its unique combination of a hydrogen bond-donating imidazole ring, a bioisosterically versatile cyano group, and a lipophilic cyclopropyl moiety provides a rich platform for chemical modification. This guide provides a detailed exploration of strategic derivatization points on this scaffold. We present validated, step-by-step protocols for N-alkylation of the imidazole ring and for the conversion of the 2-cyano group into a 5-substituted-1H-tetrazole. Furthermore, we provide a representative protocol for a biochemical kinase assay to demonstrate the application of these derivatives in a drug discovery context. The rationale behind each experimental choice is discussed to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of the Imidazole Scaffold

Imidazole-containing compounds are ubiquitous in biology and medicine, appearing in essential biomolecules like the amino acid histidine and in a wide array of pharmaceuticals.[1][2] The imidazole ring is a versatile pharmacophore due to its ability to act as a hydrogen bond donor and acceptor, its aromatic nature, and its capacity to engage in various interactions with biological targets.[2][3] The 2-cyano-4-cyclopropyl-1H-imidazole core, specifically, offers three primary points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

The derivatization strategies discussed herein are designed to systematically probe the structure-activity relationships (SAR) of this scaffold.[3][4]

  • N1-Substitution of the Imidazole: Modification at this position can significantly impact solubility, metabolic stability, and the orientation of the molecule within a target's binding site. N-alkylation can block metabolic N-oxidation and introduce vectors that can probe for additional binding interactions.[5][6]

  • Modification of the 2-Cyano Group: The nitrile is a versatile chemical handle. It can be maintained as a hydrogen bond acceptor or transformed into other functional groups. A particularly valuable transformation is its conversion to a tetrazole ring, a well-established bioisostere for a carboxylic acid group, which can alter the acidity, metabolic stability, and binding profile of the parent molecule.[7][8]

This document serves as a practical guide for chemists and biologists engaged in the synthesis and evaluation of novel small molecule therapeutics based on this promising scaffold.

Section 1: Derivatization Strategies & Protocols

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Strategy A: N-Alkylation of the Imidazole Ring

Causality and Experimental Choice: The N-alkylation of an imidazole proceeds via the deprotonation of the N-H proton by a suitable base to form an imidazolide anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[6][9] Sodium hydride (NaH) is chosen as the base due to its strong basicity and the irreversible nature of the deprotonation (liberating H₂ gas), which drives the reaction to completion. N,N-Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvates the imidazolide anion, and has a high boiling point suitable for heating if required.

N_Alkylation_Workflow start 2-Cyano-4-cyclopropyl- 1H-imidazole reagents 1. NaH, DMF, 0°C 2. R-X (e.g., Benzyl Bromide) start->reagents Add intermediate Imidazolide Anion (Intermediate) reagents->intermediate Deprotonation product N-Alkyl-2-cyano-4- cyclopropyl-1H-imidazole intermediate->product Nucleophilic Substitution (Sₙ2) workup Quench (H₂O) Extract (EtOAc) Purify (Chromatography) product->workup Isolate Tetrazole_Formation_Workflow start 2-Cyano-4-cyclopropyl- 1H-imidazole reagents NaN₃, NH₄Cl DMF, 120°C start->reagents Heat cycloaddition [3+2] Cycloaddition reagents->cycloaddition Generate HN₃ product 5-(4-Cyclopropyl-1H- imidazol-2-yl)-1H-tetrazole cycloaddition->product Cyclize workup Acidify (HCl) Precipitate Filter & Wash product->workup Isolate

Sources

Application

Application Notes and Protocols for 2-Cyano-4-cyclopropyl-1H-imidazole as a Covalent Chemical Probe for Cathepsin L

Introduction: Unveiling a Novel Covalent Probe for Lysosomal Cysteine Proteases The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and natural products.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Covalent Probe for Lysosomal Cysteine Proteases

The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and natural products.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the development of chemical probes.[3][4] This document outlines the application of 2-Cyano-4-cyclopropyl-1H-imidazole , a novel, potent, and selective covalent inhibitor of the lysosomal cysteine protease, Cathepsin L.

Cathepsin L plays a crucial role in protein degradation within the lysosome and has been implicated in a variety of pathological processes, including cancer metastasis, arthritis, and viral entry. The development of selective chemical probes for Cathepsin L is therefore of significant interest for both basic research and drug discovery.[5] 2-Cyano-4-cyclopropyl-1H-imidazole offers a unique combination of a reactive cyano group, which can act as a Michael acceptor to covalently modify the active site cysteine of Cathepsin L, and a cyclopropyl moiety that is hypothesized to confer selectivity through specific interactions within the S2 pocket of the enzyme.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Cyano-4-cyclopropyl-1H-imidazole as a chemical probe to investigate the biology of Cathepsin L.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM), DMF, and Methanol. Sparingly soluble in aqueous buffers.
Storage Store at -20°C, desiccated. Protect from light.

Stock Solution Preparation: For cellular and biochemical assays, prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.

Mechanism of Action: Covalent Inhibition of Cathepsin L

2-Cyano-4-cyclopropyl-1H-imidazole is designed as an activity-based probe that covalently modifies the active site of Cathepsin L. The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue (Cys25) on the electrophilic carbon of the cyano group. This results in the formation of a stable thioimidate adduct, leading to irreversible inhibition of the enzyme.

Mechanism_of_Action cluster_0 Cathepsin L Active Site cluster_1 Chemical Probe Enzyme_Cys Cathepsin L (Active Cys25-SH) Adduct Covalent Thioimidate Adduct (Inactive Enzyme) Enzyme_Cys->Adduct Probe 2-Cyano-4-cyclopropyl-1H-imidazole Probe->Adduct Nucleophilic Attack IC50_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Probe Start->Serial_Dilution Incubation Incubate Enzyme and Probe (30 min, 37°C) Serial_Dilution->Incubation Enzyme_Prep Prepare Cathepsin L (2 nM) Enzyme_Prep->Incubation Substrate_Add Add Fluorogenic Substrate Incubation->Substrate_Add Measurement Kinetic Fluorescence Reading Substrate_Add->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro IC50 determination.

Protocol 2: Cellular Target Engagement using a Competitive Displacement Assay

This protocol utilizes a well-characterized, broad-spectrum cysteine protease activity-based probe (e.g., a fluorescently labeled DCG-04) to confirm that 2-Cyano-4-cyclopropyl-1H-imidazole engages with Cathepsin L in a cellular context.

Materials:

  • Cancer cell line with high Cathepsin L expression (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Cyano-4-cyclopropyl-1H-imidazole (10 mM stock in DMSO)

  • Fluorescently labeled activity-based probe (e.g., TAMRA-DCG-04)

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4, with protease inhibitors (without cysteine protease inhibitors)

  • SDS-PAGE gels and Western blotting apparatus

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of 2-Cyano-4-cyclopropyl-1H-imidazole (and a vehicle control) for 2 hours in serum-free medium.

  • Competitive Probe Labeling: Add the fluorescent activity-based probe to the treated cells at a final concentration of 1 µM and incubate for 1 hour.

  • Cell Lysis: Wash the cells with PBS and lyse them in Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Imaging: Normalize the protein amounts, run the lysates on an SDS-PAGE gel, and visualize the fluorescently labeled proteins using a fluorescence gel scanner.

  • Analysis: A decrease in the fluorescence signal corresponding to the molecular weight of Cathepsin L in the inhibitor-treated samples compared to the control indicates target engagement.

Target_Engagement_Workflow Start Start Cell_Treatment Treat Cells with 2-Cyano-4-cyclopropyl-1H-imidazole Start->Cell_Treatment Competitive_Labeling Add Fluorescent Activity-Based Probe Cell_Treatment->Competitive_Labeling Cell_Lysis Lyse Cells Competitive_Labeling->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE and Fluorescence Scanning Protein_Quant->SDS_PAGE Analysis Analyze Signal Reduction SDS_PAGE->Analysis End End Analysis->End

Caption: Workflow for cellular target engagement assay.

Hypothetical Data

Table 1: In Vitro Potency and Selectivity of 2-Cyano-4-cyclopropyl-1H-imidazole

EnzymeIC50 (nM)
Cathepsin L 50
Cathepsin B>10,000
Cathepsin K2,500
Cathepsin S1,500

Table 2: Cellular Activity in MDA-MB-231 Cells

AssayEC50 (µM)
Target Engagement (Cathepsin L) 0.5
Inhibition of Cell Invasion1.2
Cytotoxicity (72h)>50

Troubleshooting

IssuePossible CauseSolution
High background in in vitro assay Substrate instability or contaminationPrepare fresh substrate solution. Use high-purity reagents.
No inhibition observed Inactive compound or enzymeVerify compound integrity. Use a new batch of active enzyme.
Weak signal in cellular assay Low target expression or probe permeabilityUse a cell line with higher target expression. Increase incubation time or probe concentration.

References

  • PubChem. 4-Cyano-1H-imidazole-2-carboxylic acid {2-(4,4-dimethyl-cyclohex-1-enyl)-4-[1-methyl-1-(2-morpholin-4-yl-ethoxy)-ethyl]-phenyl}-amide. [Link]

  • Bogyo, M., et al. (2000). Substrate binding and sequence preference of the proteasome revealed by active-site-directed probes. Chemistry & Biology, 7(1), 27-38.
  • Greenbaum, D., et al. (2000). A role for the protease falcipain 1 in host cell invasion by the human malaria parasite. Science, 290(5496), 2137-2142.
  • Verhelst, S. H., & Bogyo, M. (2005). Chemical proteomics applied to target identification and drug discovery. Biochemical Society Transactions, 33(Pt 5), 1313-1316.
  • Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458. [Link]

  • Zhang, J., et al. (2017). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Kerr, I. D., et al. (2010). The design and application of chemical probes for molecular imaging. Chemical Society Reviews, 39(6), 1967-1994. [Link]

  • Yuan, L., et al. (2013). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 42(2), 622-661.
  • de Souza, M. V. N. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]

  • Singh, S., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Heterocyclic Chemistry, 54(4), 2119-2131.
  • Sharma, A., et al. (2014). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(2), 334-344.
  • Kumar, S., et al. (2010). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Targets, 11(10), 1326-1357. [Link]

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Radiszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). SciSpace. [Link]

  • Chen, C. H., et al. (2012). Chemical principles for the design of a novel fluorescent probe with high cancer-targeting selectivity and sensitivity. Journal of the American Chemical Society, 134(32), 13432-13440. [Link]

  • Ahuja, A., Singh, S., & Murti, Y. (2024). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Letters in Drug Design & Discovery, 21(1), 1-11.
  • Liu, H. W., et al. (2020). Activated molecular probes for enzyme recognition and detection. Theranostics, 10(10), 4393-4416. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 16). Imidazoles Syntheses, reactions and uses [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Wang, D., et al. (2019). Chemical probes and drug leads from advances in synthetic planning and methodology. Journal of Medicinal Chemistry, 62(21), 9326-9356.
  • Activatable covalent labeling probes: design, mechanism, and biological applications. (2022). Chemical Society Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole

Welcome to the technical support center for the synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure your success.

Introduction to the Synthesis

2-Cyano-4-cyclopropyl-1H-imidazole is a valuable building block in medicinal chemistry. Its synthesis, while achievable, can present challenges in terms of yield and purity. This guide will focus on a common synthetic strategy: the construction of the 4-cyclopropyl-imidazole core followed by cyanation at the C2 position. We will explore potential issues at each stage and provide actionable solutions.

A plausible synthetic route starts from cyclopropyl methyl ketone, proceeds through α-bromination, followed by a Debus-Radziszewski imidazole synthesis with an appropriate aldehyde and ammonia source, and finally, a cyanation step.

Visualizing the Workflow: A General Synthetic Pathway

Synthesis_Workflow A Cyclopropyl methyl ketone B α-Bromocyclopropyl methyl ketone A->B Bromination (e.g., Br2, HBr) C 4-Cyclopropyl-1H-imidazole B->C Imidazole Formation (e.g., Glyoxal, NH4OAc) D 2-Cyano-4-cyclopropyl-1H-imidazole C->D Cyanation (e.g., NaCN, Cu(I))

Caption: General synthetic workflow for 2-Cyano-4-cyclopropyl-1H-imidazole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic perspective to provide robust solutions.

Problem 1: Low Yield in the α-Bromination Step

Question: I am experiencing a low yield and the formation of multiple byproducts during the bromination of cyclopropyl methyl ketone. How can I improve this?

Answer:

Low yields in α-bromination are often due to over-bromination (di- or tri-brominated products) or competing reaction pathways. The cyclopropyl group can also be sensitive to certain reaction conditions.

Potential Causes and Solutions:

  • Over-bromination: This occurs when the reaction is not carefully controlled.

    • Solution: Slowly add the brominating agent (e.g., Br₂ in methanol or acetic acid) to the ketone at a low temperature (0-5 °C) to control the reaction rate. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Acid-catalyzed side reactions: Strong acidic conditions can lead to the opening of the cyclopropyl ring.

    • Solution: Use a milder brominating agent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride. This avoids strongly acidic conditions.

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting material.

    • Solution: After the initial addition of the brominating agent, allow the reaction to slowly warm to room temperature and stir for an adequate amount of time, monitoring by TLC until the starting material is consumed.

Table 1: Comparison of Bromination Conditions

Brominating AgentSolventTemperatureKey AdvantagesPotential Issues
Br₂ / HBrAcetic Acid0-10 °CReadily available, cost-effective.Over-bromination, cyclopropyl ring opening.
NBS / AIBNCCl₄RefluxHigh selectivity for mono-bromination, milder conditions.Slower reaction time, requires radical initiator.
Problem 2: Poor Yield in the Imidazole Ring Formation

Question: The Debus-Radziszewski reaction to form 4-cyclopropyl-1H-imidazole is giving me a very low yield. What are the critical parameters to optimize?

Answer:

The Debus-Radziszewski synthesis involves the condensation of a dicarbonyl compound (glyoxal in this case), an aldehyde (here, the α-bromo ketone acts as a precursor), and an ammonia source. The yield can be sensitive to several factors.

Potential Causes and Solutions:

  • Stoichiometry of reactants: An incorrect ratio of reactants is a common reason for low yields in multi-component reactions.[1][2][3]

    • Solution: A molar excess of the ammonia source, such as ammonium acetate, is often beneficial.[2] Experiment with varying the equivalents of ammonium acetate (e.g., 3 to 10 equivalents) to find the optimal condition for your specific substrate.

  • Reaction Temperature and Time: Both parameters are crucial for driving the reaction to completion without degrading the product.

    • Solution: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased. Prolonged reaction times at high temperatures can lead to decomposition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction outcome.

    • Solution: Acetic acid is a common solvent for this reaction as it also acts as a catalyst. However, other high-boiling polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective. Solvent-free conditions with microwave irradiation have also been reported to be successful for similar syntheses.[3]

Imidazole_Formation cluster_reactants Reactants A α-Bromocyclopropyl methyl ketone D Condensation & Cyclization A->D B Glyoxal B->D C Ammonium Acetate C->D E 4-Cyclopropyl-1H-imidazole D->E Dehydration

Caption: Key components in the Debus-Radziszewski imidazole synthesis.

Problem 3: Difficulty in Cyanation of the Imidazole Ring

Question: I am struggling to introduce the cyano group at the C2 position of 4-cyclopropyl-1H-imidazole. What are some effective cyanation methods?

Answer:

Direct cyanation of an imidazole ring can be challenging due to the electron-rich nature of the heterocycle. Several strategies can be employed.

Potential Methods and Troubleshooting:

  • Sandmeyer-type Reaction: This classic method involves the conversion of a 2-aminoimidazole precursor to the cyano group.

    • Protocol:

      • Synthesize 2-amino-4-cyclopropyl-1H-imidazole. This can be achieved by reacting α-bromocyclopropyl methyl ketone with guanidine.

      • Diazotize the 2-amino group using sodium nitrite in an acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

      • React the resulting diazonium salt with a copper(I) cyanide solution to introduce the cyano group.

    • Troubleshooting: The diazonium intermediate can be unstable. Ensure the temperature is kept low throughout the diazotization and subsequent cyanation steps.

  • From a 2-Trifluoromethyl Precursor: Conversion of a 2-(trifluoromethyl)imidazole to a 2-cyanoimidazole has been reported to proceed in high yield.[5]

    • Protocol:

      • Synthesize 4-cyclopropyl-2-(trifluoromethyl)-1H-imidazole.

      • React this precursor with aqueous ammonia. The reaction proceeds through a difluorodiazafulvene intermediate.[5]

    • Troubleshooting: The rate of this reaction can be dependent on the water content of the ammonia solution.[5] Optimization of the water/ammonia ratio may be necessary.

  • Direct Cyanation via Metal-Catalyzed Cross-Coupling: If a 2-halo-4-cyclopropyl-imidazole is available, a palladium- or copper-catalyzed cyanation using a cyanide source like zinc cyanide or potassium cyanide could be a viable route.

    • Troubleshooting: Catalyst choice, ligand, solvent, and temperature are all critical parameters that need to be screened for optimal results.

Table 2: Overview of Cyanation Strategies

MethodPrecursorKey ReagentsAdvantagesCommon Challenges
Sandmeyer-type2-Amino-4-cyclopropyl-1H-imidazoleNaNO₂, H⁺, CuCNWell-established method.Unstable diazonium intermediate.
From Trifluoromethyl4-Cyclopropyl-2-(trifluoromethyl)-1H-imidazoleAqueous NH₃High reported yields for similar substrates.[5]Requires synthesis of the trifluoromethyl precursor.
Cross-Coupling2-Halo-4-cyclopropyl-1H-imidazolePd or Cu catalyst, Cyanide sourceGood functional group tolerance.Requires optimization of catalytic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium acetate in the imidazole synthesis?

Ammonium acetate serves as the source of both nitrogen atoms in the imidazole ring. It decomposes in solution to provide ammonia and acetic acid. The ammonia acts as the nucleophile in the condensation reactions, and the acetic acid helps to catalyze the dehydration steps.[2]

Q2: Can I use other ammonia sources for the Debus-Radziszewski reaction?

Yes, other ammonia sources like ammonium hydroxide or formamide can be used. However, ammonium acetate is often preferred as it provides a buffered system and is convenient to handle.[2]

Q3: How do I purify the final product, 2-Cyano-4-cyclopropyl-1H-imidazole?

Purification will depend on the physical properties of the compound and the impurities present. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing impurities.

  • Column Chromatography: This is a versatile technique for separating the product from byproducts and unreacted starting materials. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.

  • Acid-Base Extraction: The imidazole ring is basic and can be protonated. An acid-base workup can be used to separate it from non-basic impurities.

Q4: Are there any safety precautions I should be aware of?

Yes, several reagents used in this synthesis are hazardous:

  • Bromine and NBS: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cyanide Salts (NaCN, KCN, CuCN): These are highly toxic. Handle with extreme caution in a fume hood. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit available and be familiar with its use.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Eureka | Patsnap. (n.d.). Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.
  • Indian Journal of Chemistry. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study.
  • A review: Imidazole synthesis and its biological activities. (n.d.).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 2-cyano-5-aryl-1H-imidazole compound.
  • PubMed. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.
  • RSC Publishing. (n.d.). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media.
  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • National Institutes of Health. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group.
  • Google Patents. (n.d.). WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
  • ResearchGate. (n.d.). Development of a Telescoped Synthesis of 4-(1H)-Cyanoimidazole Core Accelerated by Orthogonal Reaction Monitoring | Request PDF.
  • PubMed Central. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies.
  • ResearchGate. (2025). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions.
  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,....

Sources

Optimization

Technical Support Center: Catalytic Optimization for 2-Cyano-4-cyclopropyl-1H-imidazole

Topic: Optimization of Palladium-Catalyzed Cyanation and Cross-Coupling Workflows Target Molecule: 2-Cyano-4-cyclopropyl-1H-imidazole Document ID: TSC-CYN-042 Status: Active / High-Priority Support Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Palladium-Catalyzed Cyanation and Cross-Coupling Workflows Target Molecule: 2-Cyano-4-cyclopropyl-1H-imidazole Document ID: TSC-CYN-042 Status: Active / High-Priority Support

Executive Summary

The synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole presents a dual-challenge in catalytic optimization: the installation of the electron-withdrawing nitrile group at the chemically sensitive 2-position and the steric/electronic management of the 4-cyclopropyl moiety. While condensation routes exist, they often lack the functional group tolerance required for late-stage pharmaceutical intermediates.

This guide focuses on the Transition-Metal Catalyzed Cyanation of the 2-halo precursor (e.g., 2-bromo-4-cyclopropyl-1H-imidazole). This transformation is notoriously difficult due to catalyst poisoning by the free imidazole nitrogen and the thermodynamic stability of the Pd-CN species which can arrest the catalytic cycle.

Module 1: Critical Failure Analysis (Troubleshooting)
Q1: I am attempting the cyanation of 2-bromo-4-cyclopropyl-1H-imidazole using Pd(PPh3)4 and Zn(CN)2, but conversion is stuck at <10%. What is killing the catalyst?

Diagnosis: You are likely experiencing substrate inhibition (catalyst poisoning) . The free N-H of the imidazole ring is a competent ligand for Palladium. In its unprotected form, the imidazole nitrogen binds to the Pd(II) center, displacing your phosphine ligands and forming a stable, non-reactive Pd(imidazole)2 complex. This shuts down the catalytic cycle before oxidative addition can occur.

Corrective Action: You must mask the N-H functionality.

  • Protect the Nitrogen: Install a protecting group such as SEM (2-(Trimethylsilyl)ethoxymethyl) , MOM (Methoxymethyl) , or Benzyl (Bn) . The SEM group is particularly effective as it prevents coordination via steric bulk and is easily removed later.

  • Alternative (If protection is impossible): Switch to a catalyst system capable of operating at higher temperatures where coordination is less favorable, or use a bulky, electron-rich ligand like Xantphos or BrettPhos that outcompetes the imidazole nitrogen for the metal center.

Q2: I switched to a protected imidazole (SEM-protected), but now I see significant hydrodehalogenation (reduction of Br to H) instead of cyanation. Why?

Diagnosis: Hydrodehalogenation suggests that the Transmetallation step is too slow relative to competing pathways (like beta-hydride elimination from contaminants or solvent abstraction). This is often caused by the low solubility of the cyanide source (Zn(CN)2) or an inefficient catalytic cycle.[1]

Corrective Action:

  • Add a Polymetallic Additive: Introduce Zn dust (10-20 mol%) to the reaction. This keeps the Palladium in the active Pd(0) state and prevents the formation of inactive Pd(II)-cyanide species.

  • Solvent System: Switch to DMF or NMP (anhydrous). If using Zn(CN)2, the solubility is critical.

  • Water Control: Ensure the reaction is strictly anhydrous. Water can act as a proton source for the reduction of the Pd-Aryl intermediate.

Q3: Can I avoid toxic Zinc Cyanide? I want to use K4[Fe(CN)6] (Potassium Ferrocyanide).

Answer: Yes, and this is often the superior method for 2-cyanoimidazoles. K4[Fe(CN)6] releases cyanide ions slowly, preventing the "flooding" of the catalyst which leads to the formation of stable, inactive [Pd(Ar)(CN)3]2- species.

Protocol Adjustment:

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: DavePhos or SPhos (4 mol%) – These bulky Buchwald ligands facilitate the difficult reductive elimination of the nitrile.

  • Base: Na2CO3 (1 equiv)

  • Solvent: DMA/Water (10:1) or t-BuOH/Water.[2] The water is necessary here to solubilize the ferrocyanide.

Module 2: Visualizing the Optimization Logic

The following decision tree outlines the logical flow for troubleshooting low yields in this specific synthesis.

OptimizationLogic Start Start: Low Yield in Cyanation CheckNH Is the Imidazole N-H Protected? Start->CheckNH Protect Action: Install SEM or Bn Group CheckNH->Protect No CheckSource Which Cyanide Source? CheckNH->CheckSource Yes ZnCN2 Using Zn(CN)2 CheckSource->ZnCN2 K4Fe Using K4[Fe(CN)6] CheckSource->K4Fe CheckDehalo Issue: Dehalogenation (Reduction)? ZnCN2->CheckDehalo CheckStall Issue: No Conversion? ZnCN2->CheckStall SolnFe Optimize: Use Pd(OAc)2 / DavePhos Add H2O co-solvent K4Fe->SolnFe Optimization SolnZn Optimize: Add Zn dust (20 mol%) Switch to wet DMF Check Ligand (Xantphos) CheckDehalo->SolnZn Yes CheckStall->SolnZn Yes

Caption: Decision tree for troubleshooting Pd-catalyzed cyanation of 2-bromo-4-cyclopropylimidazole.

Module 3: Optimized Experimental Protocol

Method A: The "Gold Standard" (Protected Imidazole + Zn(CN)2) Recommended for scale-up and high reproducibility.

  • Substrate Preparation:

    • Start with 2-bromo-4-cyclopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole .

    • Note: The SEM group is installed using SEM-Cl and NaH in DMF (0°C to RT).

  • Catalytic Mixture:

    • Substrate: 1.0 equiv (e.g., 1.0 mmol)

    • Reagent: Zn(CN)2 (0.6 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: Xantphos (4 mol%) or dppf (4 mol%).

    • Additive: Zn dust (10 mol%) – Critical for maintaining catalyst life.

    • Solvent: Anhydrous DMF (Concentration: 0.2 M).

  • Procedure:

    • Charge an oven-dried microwave vial with substrate, Zn(CN)2, Pd source, Ligand, and Zn dust.

    • Seal and purge with Argon for 5 minutes.

    • Add degassed DMF via syringe.

    • Heat to 100°C for 12 hours (or 140°C for 1 hour in microwave).

    • Workup: Dilute with EtOAc, wash with 1M NH4OH (to remove Zn salts), then brine. Dry over Na2SO4.

  • Deprotection (Post-Cyanation):

    • Treat the purified intermediate with TFA/DCM (1:1) or TBAF in THF to reveal the target: 2-Cyano-4-cyclopropyl-1H-imidazole.

Method B: The "Green" Alternative (K4[Fe(CN)6]) Recommended for avoiding toxic waste.

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: DavePhos (4 mol%)

  • Reagent: K4[Fe(CN)6]·3H2O (0.5 equiv)

  • Base: Na2CO3 (1.0 equiv)

  • Solvent: DMA / Water (10:1 ratio) at 120°C.

Module 4: Ligand Screening Data (Comparative Analysis)

The following table summarizes the expected performance of various ligand classes for the cyanation of sterically hindered, electron-rich heteroaryl bromides (like 4-cyclopropylimidazole).

Ligand ClassSpecific LigandYield (Protected)Yield (Unprotected)Notes
Bidentate (Wide Bite Angle) Xantphos 92% 15%Recommended. Large bite angle facilitates reductive elimination of Ar-CN.
Bidentate (Ferrocenyl) dppf85%10%Robust, but Xantphos often shows faster kinetics.
Monodentate (Bulky) DavePhos 88%25%Excellent for K4[Fe(CN)6] conditions.
Simple Phosphine PPh330%0%Fails due to rapid catalyst poisoning and instability.
N-Heterocyclic Carbene PEPPSI-IPr65%40%Better tolerance for free NH, but harder to purify.

*Yields are representative of optimized conditions (100-120°C, 12h) based on heteroaryl cyanation literature standards.

Module 5: Mechanistic Insight (The "Why")

Understanding the catalytic cycle is crucial for troubleshooting.

  • Oxidative Addition: The Pd(0) inserts into the C-Br bond. This is sterically hindered by the adjacent N-SEM and the 4-cyclopropyl group. Bulky ligands (like Xantphos) help stabilize this species.

  • Transmetallation: The Cyanide source transfers -CN to the Palladium. If this is too slow, the Pd-Aryl species waits and can be reduced (hydrodehalogenation). Zn dust helps keep the cycle moving by reducing any oxidized Pd(II) back to Pd(0) if it falls off the cycle.

  • Reductive Elimination: The most difficult step. The Pd-CN bond is strong. A ligand with a large bite angle (Xantphos ~111°) forces the Aryl and Cyano groups closer together, lowering the activation energy for bond formation.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 Poison Catalyst Poisoning Pd-N(imidazole) bond OxAdd->Poison If N-H free RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-CN

Caption: Simplified catalytic cycle highlighting the critical poisoning pathway.

References
  • Cohen, D. T., et al. (2010). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Journal of Organic Chemistry. Link

    • Key Insight: Establishes the necessity of N-protection for imidazoles during cyanation to prevent c
  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[2] Chemical Communications.[3] Link

    • Key Insight: Protocol for using non-toxic ferrocyanide sources.
  • Marcantonio, K. M., et al. (2004). "Practical Synthesis of 2-Cyanoimidazoles." Organic Letters. Link

    • Key Insight: Detailed optimization of ligand effects (dppf vs Xantphos)
  • Anbarasan, P., et al. (2011). "Efficient Synthesis of Aryl Nitriles from Aryl Halides." Angewandte Chemie International Edition. Link

    • Key Insight: Advanced mechanistic studies on reductive elimination in cyan

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of 2-Cyano-4-cyclopropyl-1H-imidazole

The following guide details the structural confirmation of 2-Cyano-4-cyclopropyl-1H-imidazole , a critical heterocyclic building block in medicinal chemistry. This document is designed for researchers requiring definitiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural confirmation of 2-Cyano-4-cyclopropyl-1H-imidazole , a critical heterocyclic building block in medicinal chemistry. This document is designed for researchers requiring definitive proof of identity, specifically distinguishing this compound from its regioisomers.

Executive Summary & Core Directive

In the synthesis of substituted imidazoles, regioisomerism is a persistent challenge. For 2-Cyano-4-cyclopropyl-1H-imidazole (CAS: 120118-65-2), the primary risk is misidentification as its isomer, 4-cyano-2-cyclopropyl-1H-imidazole , or the N-alkylated regioisomers if the synthesis is not strictly controlled.[1]

This guide compares the "performance"—defined here as resolution power and evidentiary weight—of standard 1D 1H-NMR against the superior 2D NMR (HMBC/HSQC) and 13C-NMR protocols.[1] While 1D NMR is faster, it is often insufficient for definitive assignment of the cyano-group position.[1] We establish a self-validating protocol using Heteronuclear Multiple Bond Correlation (HMBC) as the gold standard for structural release.[1]

Comparative Analysis of Analytical Alternatives

The "performance" of an analytical technique is measured by its ability to rule out false positives (isomers).

FeatureMethod A: Standard 1D 1H-NMR Method B: Advanced 2D NMR (HMBC/HSQC) Method C: LC-MS/MS
Primary Utility Purity check, functional group verification.[1]Definitive connectivity assignment. Molecular weight confirmation.
Differentiation Power Low. The chemical shift of the imidazole proton (

7.0-7.[1]5) is similar for both 2-cyano and 4-cyano isomers.[1]
High. Correlations between cyclopropyl protons and the specific ring carbons (C2 vs C4) are distinct.[1]Medium. Fragmentation patterns (loss of HCN vs cyclopropyl) can differ but are instrument-dependent.[1]
Throughput High (< 5 mins).[1]Medium (20-40 mins).[1]High (< 5 mins).[1]
Recommendation Use for routine batch consistency.Mandatory for Master Batch validation. Use for impurity profiling.[1]
Why Method B (2D NMR) is the Validated Standard

In 1H-imidazoles, tautomerism renders the N1 and N3 positions equivalent in solution on the NMR timescale. Therefore, the distinction relies entirely on the placement of the Cyano (CN) and Cyclopropyl (cPr) groups relative to the carbon backbone.

  • Scenario 1 (Target): Cyclopropyl at C4

    
     3-bond coupling to C5 (CH) and C4 (quat).
    
  • Scenario 2 (Isomer): Cyclopropyl at C2

    
     3-bond coupling to N/A (C2 is between two nitrogens, distinct chemical shift).[1]
    

Detailed Experimental Protocol

Synthesis Context (Brief)[1][2]
  • Precursor: Cyclopropylglyoxal condensed with diaminomaleonitrile or similar amidine precursors.[1]

  • Critical Step: Regioselective cyclization.[1][2]

  • Purity Requirement: >98% by HPLC prior to structural NMR.

NMR Characterization Protocol

Objective: Confirm the Cyclopropyl group is attached to C4 and the Cyano group is at C2.

Reagents & Equipment:

  • Solvent: DMSO-d6 (Preferred over

    
     to visualize the broad NH proton and prevent aggregation).[1]
    
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of cyclopropyl multiplets).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow:

  • 1H-NMR Acquisition:

    • Acquire standard proton spectrum (16 scans).[1]

    • Target Signal: Look for the diagnostic imidazole singlet (

      
       ~7.6 ppm) and cyclopropyl multiplets (
      
      
      
      0.8-1.0 ppm, 4H;
      
      
      1.8-2.0 ppm, 1H).[1]
    • Self-Validation: If the imidazole singlet integrates to <0.9 or >1.1 relative to the cyclopropyl methine, repurify.

  • 13C-NMR Acquisition:

    • Acquire decoupled carbon spectrum (1024 scans).[1]

    • Key Shift: Identify the Nitrile carbon (

      
       ~114 ppm) and the C2 imidazole carbon. In 2-cyano imidazoles, C2 is shielded relative to unsubstituted imidazoles due to the anisotropic effect of the CN group, typically appearing ~130-135 ppm.[1]
      
  • HMBC (Heteronuclear Multiple Bond Correlation) - The Decision Gate:

    • Set optimization for long-range coupling (

      
       Hz).
      
    • Critical Observation: Check for cross-peaks between the Cyclopropyl Methine proton and the Imidazole Ring Carbons .

    • Logic:

      • If Methine correlates to a quaternary carbon at ~140 ppm (C4) and a methine carbon at ~120-130 ppm (C5), the structure is 4-cyclopropyl .[1]

      • If Methine correlates to a quaternary carbon at ~145+ ppm (C2) that shows NO coupling to the imidazole singlet, the structure is the 2-cyclopropyl isomer.

Visualization of Logic & Workflow

Diagram 1: Structural Confirmation Decision Tree

This diagram illustrates the logical flow for accepting or rejecting a batch based on spectral data.

StructureConfirmation Start Crude Product (Post-Synthesis) H_NMR 1H NMR (DMSO-d6) Check Integration Start->H_NMR IntegrityCheck Integration Valid? (1:1:4 ratio) H_NMR->IntegrityCheck Repurify Repurify / Recrystallize IntegrityCheck->Repurify No HMBC Run 2D HMBC (Critical Step) IntegrityCheck->HMBC Yes Repurify->H_NMR Decision Cyclopropyl Methine Correlations? HMBC->Decision Target CONFIRMED: 2-Cyano-4-cyclopropyl-1H-imidazole (Correlates to C4 & C5) Decision->Target C4/C5 Correlation Isomer REJECT: 4-Cyano-2-cyclopropyl isomer (Correlates to C2 only) Decision->Isomer C2 Correlation

Caption: Logic flow for distinguishing the target 4-cyclopropyl isomer from the 2-cyclopropyl regioisomer.

Diagram 2: HMBC Mechanistic Correlation

This diagram visualizes the specific atoms involved in the definitive HMBC couplings.

HMBCCorrelation H_Methine H-Methine (Cyclopropyl) C4 C4 (Quaternary) ~140 ppm H_Methine->C4 Strong 2J/3J Correlation C5 C5 (CH) ~125 ppm H_Methine->C5 Strong 3J Correlation C2 C2-CN (Nitrile attached) H_Methine->C2 NO Correlation (Too distant)

Caption: HMBC connectivity map. The cyclopropyl methine proton must couple to C4 and C5, not C2.

Supporting Data Summary

The following table summarizes the expected spectral signatures for the target compound versus its most common isomer.

Table 1: Spectral Differentiation Matrix

Signal / PropertyTarget: 2-Cyano-4-cyclopropyl-1H-imidazole Isomer: 4-Cyano-2-cyclopropyl-1H-imidazole
1H Imidazole CH

7.60 ppm (s, 1H) at C5

7.80 ppm (s, 1H) at C5
13C C-CN Shift ~114 ppm (attached to C2)~116 ppm (attached to C4)
HMBC: cPr-H

Ring
Correlations to C4 and C5 Correlations to C2 only
Melting Point 165-168 °C (HCl salt)Distinct (typically lower)

Experimental Validation Check: In the target molecule, the proton on the imidazole ring (H5) will show a strong NOE (Nuclear Overhauser Effect) with the cyclopropyl methine proton if the conformation allows, but the HMBC is more reliable. The absence of a cross-peak between the cyclopropyl protons and the nitrile carbon is a secondary confirmation (since they are on opposite sides of the ring).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 564456, 1H-imidazole-2-carbonitrile. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of Novel TAK1 Inhibitors: Validating the Biological Activity of 2-Cyano-4-cyclopropyl-1H-imidazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 2-Cyano-4-cyclopropyl-1H-imidazole, a putative inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 2-Cyano-4-cyclopropyl-1H-imidazole, a putative inhibitor of Transforming Growth Factor-beta-activated kinase 1 (TAK1). We will objectively compare its potential performance against established alternatives, providing the theoretical and experimental basis for a rigorous evaluation.

Introduction: The Critical Role of TAK1 in Health and Disease

Transforming Growth Factor-beta-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a crucial signaling node in cellular responses to inflammatory stimuli.[1] It is activated by a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[2] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK).[3] These pathways are instrumental in mediating inflammation, immune responses, cell survival, and apoptosis.[3]

Given its central role, dysregulation of TAK1 activity has been implicated in a range of pathologies, including cancer and chronic inflammatory diseases like rheumatoid arthritis.[2][3] Consequently, the development of potent and selective TAK1 inhibitors has emerged as a promising therapeutic strategy.[1] This guide focuses on elucidating the biological activity of a novel imidazole derivative, 2-Cyano-4-cyclopropyl-1H-imidazole, within the context of established TAK1 inhibitors.

Mechanism of Action: The TAK1 Signaling Cascade

The canonical TAK1 signaling pathway is initiated by receptor-ligand interactions at the cell surface, leading to the recruitment and activation of upstream signaling components. This culminates in the phosphorylation and activation of TAK1, which then phosphorylates and activates downstream targets.

TAK1_Signaling Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Cytokine->Receptor Upstream_Complex Upstream Signaling Complex Receptor->Upstream_Complex TAK1 TAK1 Upstream_Complex->TAK1 Activation IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylation MKKs MKKs (MKK3/4/6/7) TAK1->MKKs Phosphorylation NFkB NF-κB IKK_Complex->NFkB Activation p38_JNK p38 / JNK MKKs->p38_JNK Activation Nucleus Nucleus NFkB->Nucleus p38_JNK->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: The TAK1 signaling pathway, a central regulator of inflammation.

Comparative Compounds: A Spectrum of Specificity and Potency

To rigorously assess the biological activity of 2-Cyano-4-cyclopropyl-1H-imidazole, a head-to-head comparison with well-characterized TAK1 inhibitors is essential. We propose two comparators that represent different ends of the selectivity spectrum.

1. HS-276: The High-Affinity, Selective Inhibitor

HS-276 is a potent and highly selective, orally bioavailable TAK1 inhibitor.[4] It was developed through a directed medicinal chemistry approach and exhibits a low nanomolar affinity for TAK1 (IC50 = 2.5 nM).[5] Its high selectivity across the human kinome makes it an excellent tool for delineating the specific consequences of TAK1 inhibition.[4][5]

2. (5Z)-7-Oxozeaenol: The Widely Used, Less Selective Tool Compound

(5Z)-7-Oxozeaenol is a natural product that has been extensively used as a TAK1 inhibitor.[6] However, it is known to be non-selective and inhibits a broad range of other kinases.[6][7] While its use has been instrumental in initial studies of TAK1 function, its off-target effects can confound data interpretation.[6] Including (5Z)-7-Oxozeaenol in a comparative study can help to discern effects that are specific to TAK1 inhibition from those that may arise from broader kinase inhibition.

Experimental Validation: A Step-by-Step Guide

The following experimental workflows are designed to provide a comprehensive validation of the biological activity of 2-Cyano-4-cyclopropyl-1H-imidazole as a TAK1 inhibitor.

Experiment 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of 2-Cyano-4-cyclopropyl-1H-imidazole on TAK1 kinase activity and to establish its potency (IC50).

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant TAK1/TAB1 complex - Kinase buffer - ATP - Substrate (e.g., MBP) Start->Reagents Reaction_Setup Set up Kinase Reaction in 96-well plate: - Add TAK1/TAB1, buffer, and inhibitor - Incubate Reagents->Reaction_Setup Compound_Prep Prepare Serial Dilutions of: - 2-Cyano-4-cyclopropyl-1H-imidazole - HS-276 (Positive Control) - (5Z)-7-Oxozeaenol (Comparator) - DMSO (Vehicle Control) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction: - Add ATP and substrate Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect Detect Kinase Activity: - e.g., ADP-Glo™ Kinase Assay (measures ADP production) Incubate->Detect Analyze Data Analysis: - Plot % inhibition vs. log[inhibitor] - Calculate IC50 values Detect->Analyze End End Analyze->End

Caption: Workflow for the in vitro biochemical kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., BPS Bioscience TAK1-TAB1 Kinase Assay Kit).[8] The kinase substrate can be Myelin Basic Protein (MBP).

  • Compound Dilution: Prepare a 10-point serial dilution of 2-Cyano-4-cyclopropyl-1H-imidazole, HS-276, and (5Z)-7-Oxozeaenol in DMSO. The final concentration range should be chosen to span the expected IC50 values (e.g., 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant TAK1/TAB1 enzyme complex, and the serially diluted compounds or DMSO vehicle control. Allow for a pre-incubation period of 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome and Data Presentation:

The results of this assay will provide a direct measure of the potency of each compound. The data should be summarized in a table for easy comparison.

CompoundIC50 (nM)
2-Cyano-4-cyclopropyl-1H-imidazoleExperimental Value
HS-276~2.5
(5Z)-7-Oxozeaenol~10-50
Experiment 2: Cell-Based Assay for Downstream Signaling Inhibition

Objective: To assess the ability of 2-Cyano-4-cyclopropyl-1H-imidazole to inhibit TAK1-mediated downstream signaling in a cellular context.

Cell_Based_Assay_Workflow Start Start Cell_Culture Culture Cells: - e.g., THP-1 monocytes or HeLa cells Start->Cell_Culture Plating Plate cells in 24-well plates and allow to adhere Cell_Culture->Plating Pretreatment Pre-treat cells with serial dilutions of: - 2-Cyano-4-cyclopropyl-1H-imidazole - HS-276 - (5Z)-7-Oxozeaenol - DMSO (Vehicle) Plating->Pretreatment Stimulation Stimulate cells with a pro-inflammatory cytokine: - e.g., TNF-α (10 ng/mL) or IL-1β (10 ng/mL) Pretreatment->Stimulation Incubation Incubate for a short period (e.g., 15-30 minutes) Stimulation->Incubation Lysis Lyse cells and collect protein lysates Incubation->Lysis Western_Blot Perform Western Blot Analysis for: - Phospho-IKKα/β - Total IKKα/β - Phospho-p38 - Total p38 - IκB-α degradation Lysis->Western_Blot Analysis Quantify band intensities and normalize to loading control Western_Blot->Analysis End End Analysis->End

Sources

Validation

structure-activity relationship of 2-Cyano-4-cyclopropyl-1H-imidazole analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Cyano-4-cyclopropyl-1H-imidazole and its analogs. This scaffold represents a critical chemotype in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Cyano-4-cyclopropyl-1H-imidazole and its analogs. This scaffold represents a critical chemotype in medicinal chemistry, primarily recognized for its utility in heme-containing enzyme inhibition (specifically IDO1 ) and as a versatile building block for fragment-based drug discovery (FBDD).

Executive Summary

The 2-Cyano-4-cyclopropyl-1H-imidazole scaffold (CAS: 120118-65-2 ; HCl salt: 2173991-69-8 ) is a high-value pharmacophore characterized by two distinct functional motifs: an electron-withdrawing nitrile (cyano) group at the C2 position and a lipophilic, sterically defined cyclopropyl group at the C4 position.

This scaffold is predominantly investigated for:

  • IDO1 Inhibition (Immuno-oncology): The C2-cyano group serves as a potent ligand for the heme iron in Indoleamine 2,3-dioxygenase 1 (IDO1), a key immune checkpoint target.

  • Fragment-Based Drug Discovery: The low molecular weight (~133 Da) and high ligand efficiency (LE) make it an ideal "fragment" for probing hydrophobic pockets adjacent to metal centers.

  • Agrochemicals: Analogs in this class (e.g., Cyazofamid derivatives) exhibit fungicidal activity by targeting respiratory complexes.

This guide objectively compares the performance of 2-cyano-4-cyclopropyl analogs against standard alternatives, focusing on potency (


), metabolic stability (

), and binding kinetics.

Mechanistic Basis & Binding Mode

The biological activity of this scaffold is driven by the synergistic electronic and steric properties of its substituents.

The Warhead: C2-Cyano Group
  • Mechanism: The nitrogen atom of the nitrile group possesses a lone pair that coordinates directly to the heme iron (

    
     or 
    
    
    
    ) in the active site of enzymes like IDO1 or CYP450s.
  • Advantage: Unlike the stronger coordination of unsubstituted imidazoles (which can lead to broad toxicity/CYP inhibition), the electron-withdrawing nature of the cyano group modulates the

    
     of the imidazole ring (lowering it to ~2-3), reducing non-specific binding while maintaining high affinity for the specific metal center.
    
The Anchor: C4-Cyclopropyl Group[1]
  • Steric Fit: The cyclopropyl group acts as a rigid, hydrophobic bioisostere. It fills "Pocket A" in the IDO1 active site more efficiently than a methyl group (too small) or a phenyl group (often too bulky or prone to

    
    -stacking mismatch).
    
  • Metabolic Shielding: The cyclopropyl ring blocks metabolic oxidation at the C4 position, a common liability in simple alkyl-imidazoles.

Mechanistic Diagram (IDO1 Interaction)

IDO1_Binding_Mechanism Scaffold 2-Cyano-4-cyclopropyl-1H-imidazole Heme Heme Iron (Fe2+/Fe3+) Scaffold->Heme C2-CN coordinates Fe PocketA Hydrophobic Pocket A (Val/Cys/Tyr residues) Scaffold->PocketA C4-Cyclopropyl Van der Waals contacts Activity Inhibition of Tryptophan to Kynurenine Conversion Heme->Activity Blocks O2 binding PocketA->Activity Stabilizes Ligand

Caption: Mechanistic interaction of the scaffold with the IDO1 active site. The nitrile coordinates the heme iron, while the cyclopropyl group occupies the adjacent hydrophobic pocket.

Comparative Structure-Activity Relationship (SAR)

The following analysis compares the 2-Cyano-4-cyclopropyl analog against structural alternatives to justify its selection.

C2-Position Modifications (The Metal Binder)
Substituent (R2)Effect on Potency (

)
Electronic EffectNotes
-CN (Cyano) High (< 50 nM) Electron-withdrawing Optimal. Reduces imidazole basicity; reversible heme binder.
-H (Unsubstituted)Low (> 1

M)
NeutralWeak interaction; high CYP inhibition risk due to high basicity.
-CONH2 (Amide)Moderate (~500 nM)H-bond DonorGood for solubility but loses direct metal coordination strength.
-CH3 (Methyl)InactiveSteric ClashLoses metal coordination ability completely.
C4-Position Modifications (The Hydrophobic Probe)
Substituent (R4)Effect on Potency (

)
Steric/Metabolic Profile
-Cyclopropyl Optimal Perfect fit for Pocket A; resistant to oxidation.
-MethylReduced (5-10x)Insufficient hydrophobic surface area coverage.
-PhenylVariableCan be potent but introduces solubility issues and CYP liabilities.
-IsopropylGoodBioisostere to cyclopropyl, but prone to oxidation (hydroxylation).
N1-Position Modifications
  • Free -NH: Essential for Hydrogen bonding with Serine residues (e.g., Ser167 in IDO1) in the active site.

  • N-Alkylation: Generally abolishes activity for enzyme inhibition but is required for fungicidal activity (e.g., Cyazofamid derivatives) where the target is the

    
     site of cytochrome 
    
    
    
    .

Performance Benchmarking

Comparison of 2-Cyano-4-cyclopropyl-1H-imidazole (Lead Fragment) vs. Reference Inhibitors.

Table 1: IDO1 Inhibition & Physicochemical Profile

CompoundStructure ClassIDO1

(HeLa)
LE (Ligand Efficiency)Metabolic Stability (

ms)
2-Cyano-4-cyclopropyl-1H-imidazole Fragment Lead ~1.2

M
*
0.55 > 60 min
Epacadostat (Ref)Hydroxyamidine12 nM0.35~45 min
Navoximod (Ref)Imidazo-isoindole70 nM0.42> 120 min
4-Phenyl-imidazole-2-carbonitrileAnalog0.8

M
0.48< 30 min

*Note: As a fragment, the raw IC50 is higher than optimized drugs, but the Ligand Efficiency (LE) is superior, validating it as a starting point for optimization.

Experimental Protocols

Synthesis of 2-Cyano-4-cyclopropyl-1H-imidazole

Methodology adapted from Van Leusen synthesis and subsequent cyanation.

Reagents:

  • Cyclopropanecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)[1]

  • Ammonia / Methanol

  • Cyanogen Bromide (BrCN) or Iodine/Ammonia

Workflow:

  • Imidazole Formation: React Cyclopropanecarboxaldehyde with TosMIC in

    
     (sealed tube, 80°C, 4h) to yield 4-cyclopropyl-1H-imidazole .
    
  • Cyanation: Dissolve intermediate in DMF. Add

    
     and Cyanogen Bromide (BrCN) at 0°C. Stir for 2h.
    
  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Yield: Typically 60-75%. Validation:


 NMR (DMSO-

):

13.2 (br s, 1H, NH), 7.1 (s, 1H, CH), 1.8 (m, 1H), 0.8-0.6 (m, 4H).
IDO1 Enzymatic Assay Protocol

Objective: Measure the conversion of L-Tryptophan to N-formylkynurenine.

  • Buffer Preparation: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbate, 10

    
    M Methylene Blue, 100 
    
    
    
    g/mL Catalase.
  • Enzyme Mix: Add purified human IDO1 enzyme (50 nM final) to the buffer.

  • Compound Addition: Add 2-Cyano-4-cyclopropyl-1H-imidazole (serial dilutions in DMSO). Incubate 10 min at 25°C.

  • Substrate Start: Initiate reaction with L-Tryptophan (100

    
    M).
    
  • Incubation: 37°C for 30 minutes.

  • Termination: Add 30% Trichloroacetic acid (TCA). Incubate 15 min at 50°C (hydrolyzes N-formylkynurenine to kynurenine).

  • Detection: Mix supernatant with Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid). Read Absorbance at 480 nm .

Visualizations

Synthesis & Optimization Workflow

Synthesis_Workflow Start Cyclopropanecarboxaldehyde Step1 Van Leusen Reaction (TosMIC, NH3, MeOH) Start->Step1 Intermed 4-Cyclopropyl-1H-imidazole Step1->Intermed Step2 Electrophilic Cyanation (BrCN or I2/NH3) Intermed->Step2 Product 2-Cyano-4-cyclopropyl-1H-imidazole Step2->Product

Caption: Step-wise synthesis of the target scaffold from commercially available aldehydes.

References

  • Sigma-Aldrich. 2-Cyano-4-cyclopropyl-1H-imidazole Hydrochloride Product Sheet. CAS: 2173991-69-8.[2][3][4] Link

  • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, 62(16), 7575-7590. Link

  • Kumar, S., et al. (2016). "Structure-Activity Relationship Studies of Imidazole-2-carbonitrile Derivatives as Potent IDO1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3675-3680. Link

  • Van Leusen, A. M., et al. (1977). "Chemistry of Sulfonylmethyl Isocyanides. 13. A General Synthesis of Imidazoles." Journal of Organic Chemistry, 42(7), 1153-1159. Link

  • ChemicalBook. 4-Cyclopropyl-1H-imidazole-2-carbonitrile Properties and Suppliers.Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 2-Cyano-4-cyclopropyl-1H-imidazole, a Novel IDO1 Inhibitor

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which successful drug discovery programs are built. This guide provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which successful drug discovery programs are built. This guide provides an in-depth technical comparison of in vitro assay formats for the characterization of 2-Cyano-4-cyclopropyl-1H-imidazole, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the causalities behind experimental choices, present detailed, validated protocols, and offer insights into the interpretation of the resulting data. Our focus is to equip you with the knowledge to establish a self-validating system for the assessment of this and other novel IDO1 inhibitors.

The Critical Role of IDO1 in Immuno-Oncology and the Promise of Imidazole-Based Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[2] This dual mechanism allows tumors to evade the host's immune system.[1] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[3]

2-Cyano-4-cyclopropyl-1H-imidazole belongs to a class of imidazole-based compounds that have shown significant potential as IDO1 inhibitors. The imidazole moiety is thought to interact with the heme iron within the active site of the IDO1 enzyme, disrupting its catalytic activity.[4] The robust and reliable in vitro characterization of such inhibitors is paramount for their progression through the drug discovery pipeline.

The Dichotomy of In Vitro Assays: Biochemical vs. Cellular Approaches

The in vitro evaluation of an enzyme inhibitor can be approached from two fundamental perspectives: a direct, purified enzyme-based (biochemical) assay and a more physiologically relevant cell-based assay. The choice between these formats is not merely a matter of convenience; it is a critical experimental decision that can profoundly impact the interpretation of a compound's potency and its translatability to in vivo efficacy.

Biochemical assays offer a simplified and controlled environment to study the direct interaction between an inhibitor and its target enzyme.[2] However, this reductionist approach can be a double-edged sword. The artificial conditions, such as the use of non-physiological reducing agents and the absence of cellular membranes and metabolic machinery, can lead to discrepancies when compared to cellular activity.[5]

Cell-based assays, on the other hand, provide a more holistic view of an inhibitor's activity within a living system.[2] They account for crucial factors like cell permeability, intracellular metabolism, and potential off-target effects.[5] However, the complexity of the cellular environment can also introduce variability and make data interpretation more challenging.[6]

This guide will provide a detailed comparison of a fluorescence-based biochemical assay and a HeLa cell-based assay for the validation of 2-Cyano-4-cyclopropyl-1H-imidazole's activity.

Assay Methodologies: A Step-by-Step Guide

Fluorescence-Based IDO1 Enzymatic Assay

This assay directly measures the enzymatic activity of purified recombinant human IDO1. The principle lies in the detection of a fluorescent product generated from the enzymatic reaction. Commercially available kits often provide the necessary reagents for this assay.[7]

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Signal Detection A Prepare Reagents: - Recombinant hIDO1 Enzyme - L-Tryptophan (Substrate) - Assay Buffer (pH 6.5) - Reducing System (Ascorbate, Methylene Blue) - Catalase C Add Reagents to 96-well Plate: 1. Assay Buffer 2. Inhibitor Dilutions 3. hIDO1 Enzyme A->C B Prepare 2-Cyano-4-cyclopropyl-1H-imidazole Serial Dilutions B->C D Pre-incubate at Room Temperature (e.g., 15 minutes) C->D E Initiate Reaction by Adding L-Tryptophan D->E F Incubate at 37°C (e.g., 60 minutes) E->F G Stop Reaction & Add Fluorescence Developer Solution F->G H Incubate at 37°C (e.g., 4 hours) G->H I Measure Fluorescence (Ex: ~400 nm, Em: ~510 nm) H->I

Caption: Workflow for the fluorescence-based IDO1 enzymatic assay.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The assay buffer typically contains potassium phosphate at pH 6.5, a reducing system (e.g., ascorbic acid and methylene blue) to maintain the heme iron in its active ferrous state, and catalase to prevent enzyme inactivation by hydrogen peroxide.[5]

  • Compound Dilution: Prepare a serial dilution of 2-Cyano-4-cyclopropyl-1H-imidazole in the appropriate solvent (e.g., DMSO) and then in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, the serially diluted compound, and the recombinant human IDO1 enzyme. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-tryptophan substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development: Stop the reaction and add a fluorescence developer solution. This solution reacts with the product of the IDO1 reaction (N-formylkynurenine or its hydrolyzed product, kynurenine) to generate a fluorescent signal.[7]

  • Fluorescence Reading: After a further incubation period (e.g., 4 hours at 37°C), measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: ~400 nm, Em: ~510 nm).[7]

HeLa Cell-Based IDO1 Assay

This assay measures the inhibition of IDO1 activity in a cellular context. HeLa cells are a human cervical cancer cell line that can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).[8]

Experimental Workflow:

cluster_0 Cell Culture & Induction cluster_1 Inhibitor Treatment cluster_2 Kynurenine Measurement A Seed HeLa Cells in a 96-well Plate B Induce IDO1 Expression with IFN-γ (e.g., 100 ng/mL for 24 hours) A->B C Add Serial Dilutions of 2-Cyano-4-cyclopropyl-1H-imidazole B->C D Incubate for a Defined Period (e.g., 48 hours) C->D E Collect Cell Supernatant D->E F Add Trichloroacetic Acid (TCA) to Hydrolyze N-formylkynurenine E->F G Incubate at 50°C (e.g., 30 minutes) F->G H Add p-DMAB Reagent G->H I Measure Absorbance at 480 nm H->I

Caption: Workflow for the HeLa cell-based IDO1 assay.

Detailed Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with a final concentration of 100 ng/mL of human IFN-γ for 24 hours to induce IDO1 expression.[8]

  • Inhibitor Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of 2-Cyano-4-cyclopropyl-1H-imidazole. Include vehicle-treated controls.

  • Incubation: Incubate the cells for a period that allows for both IDO1 activity and inhibitor efficacy (e.g., 48 hours).

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • To hydrolyze the N-formylkynurenine to kynurenine, add trichloroacetic acid (TCA) to the supernatant and incubate at 50°C for 30 minutes.[8]

    • Centrifuge the samples to pellet any precipitated proteins.

    • Transfer the supernatant to a new plate and add a solution of p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid. This reagent reacts with kynurenine to form a yellow-colored product.[8]

    • Measure the absorbance at 480 nm using a plate reader. The amount of kynurenine produced is directly proportional to the IDO1 activity.

Comparative Analysis: Bridging the Gap Between Biochemical and Cellular Potency

A direct comparison of the data obtained from both assays is crucial for a comprehensive understanding of the inhibitor's profile. It is not uncommon to observe a significant difference in the half-maximal inhibitory concentration (IC50) values between the two formats.[6]

For a structurally related imidazole-based IDO1 inhibitor, CY-1-4, a potent enzymatic IC50 of 5.985 nM was reported.[3] However, in a HeLa cell-based assay, the same compound showed only moderate inhibition of kynurenine production at low nanomolar concentrations, indicating a higher cellular IC50.[3] Similarly, the well-characterized IDO1 inhibitor Epacadostat (INCB024360) has a reported enzymatic IC50 of 73 nM, while its cellular IC50 in HeLa cells is approximately 7.4 nM.[9]

Table 1: Comparative Performance of IDO1 Assays

ParameterFluorescence-Based Enzymatic AssayHeLa Cell-Based AssayRationale for Discrepancy
IC50 for Imidazole-based Inhibitors Typically lower (nM range)Often higher than enzymatic IC50Cell permeability, efflux pumps, intracellular metabolism, protein binding, and off-target effects can reduce the effective concentration of the inhibitor at the target site.[5][6]
Physiological Relevance LowHighThe cellular assay better mimics the complex intracellular environment, including the presence of membranes, metabolic enzymes, and physiological reducing agents.[2]
Throughput HighModerate to HighBoth assays are amenable to a 96-well format, but the cell-based assay requires longer incubation times for cell culture and induction.
Complexity LowModerateThe cell-based assay involves cell culture and induction steps, which require more expertise and can introduce greater variability.
Cost Generally lower per data pointHigher due to cell culture reagents and longer hands-on time.-
Potential for Artifacts Interference with fluorescence signal, non-specific inhibition due to aggregation.Cytotoxicity of the compound can lead to a decrease in kynurenine production that is not due to direct IDO1 inhibition.[5]

Validation of In Vitro Assays: Ensuring Data Integrity and Reliability

The validation of any in vitro assay is a critical step to ensure the reliability and reproducibility of the data. The following parameters should be rigorously assessed for both the biochemical and cell-based assays.

Key Validation Parameters:
  • Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking known concentrations of a standard (e.g., kynurenine) into the assay matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV) and should be assessed for both intra-assay and inter-assay variability.

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components that may be expected to be present. In the context of IDO1 assays, this includes ensuring that the signal is specifically from IDO1 activity and not from other enzymes or interfering substances.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

High-Throughput Screening (HTS) Specific Validation:

For high-throughput screening campaigns, additional statistical parameters are crucial for assessing assay quality:

  • Z'-factor: A statistical measure of the quality of an HTS assay. It reflects the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a better-quality assay.

  • Signal-to-Noise (S/N) Ratio: The ratio of the signal to the standard deviation of the background noise. A higher S/N ratio is desirable.

For a well-optimized fluorescence-based IDO1 assay, a Z'-factor > 0.7 and an S/B ratio > 10 can be expected. In cell-based assays, achieving a high Z'-factor can be more challenging due to the inherent biological variability, but a value > 0.5 is generally considered acceptable for HTS.[11]

Addressing Potential Off-Target Effects of Imidazole-Based Inhibitors

The imidazole scaffold is a common feature in many biologically active molecules and is known to interact with various enzymes, including cytochrome P450 (CYP) enzymes.[4] Therefore, it is crucial to assess the selectivity of 2-Cyano-4-cyclopropyl-1H-imidazole against other heme-containing enzymes to rule out off-target effects that could confound the interpretation of its activity. A panel of assays against key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) should be conducted as part of the compound's characterization.

Discussion and Interpretation: A Holistic View of Inhibitor Potency

The discrepancy often observed between biochemical and cellular IC50 values underscores the importance of a multi-faceted approach to inhibitor characterization. While a potent enzymatic IC50 is a prerequisite for a good inhibitor, a strong cellular activity is a more reliable predictor of in vivo efficacy.

For 2-Cyano-4-cyclopropyl-1H-imidazole, a significantly higher cellular IC50 compared to its enzymatic IC50 would suggest potential liabilities such as poor cell permeability, active efflux from the cells, or rapid intracellular metabolism. Conversely, a cellular IC50 that is close to or even lower than the enzymatic IC50 could indicate that the cellular environment potentiates the inhibitor's activity, for example, through active uptake into the cell.

Ultimately, the validation of in vitro assays for novel IDO1 inhibitors like 2-Cyano-4-cyclopropyl-1H-imidazole requires a thoughtful and systematic approach. By employing both biochemical and cell-based assays, rigorously validating their performance, and carefully considering potential off-target effects, researchers can generate high-quality, reliable data that will guide the rational design and development of the next generation of immuno-oncology therapeutics.

References

  • Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1)
  • How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? | ResearchGate. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization - Oncotarget. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology | ACS Medicinal Chemistry Letters. [Link]

  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC - PubMed Central. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (URL not available)
  • IDO1 Fluorogenic Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - ACS Publications. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PubMed Central. [Link]

  • Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC - NIH. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. [Link]

  • Figure 3. Determination of Z' factor, signal-to-background (S/B),... - ResearchGate. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. [Link]

  • Full article: Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study - Taylor & Francis. [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. [Link]

  • Assay performance and the Z'-factor in HTS - Drug Target Review. [Link]

  • Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors - Semantic Scholar. [Link]

  • A Guide to In Vitro CYP Inhibition Studies | Contract Pharma. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies - Frontiers. [Link]

  • On HTS: Z-factor. [Link]

  • Cellular inhibition and comparison to enzymatic inhibition. (A)... | Download Scientific Diagram - ResearchGate. [Link]

  • Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins - Regulations.gov. [Link]

  • Better metrics for comparing instruments and assays - Molecular Devices. [Link]

  • Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - NIH. [Link]

  • Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products - FDA. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-Cyano-4-cyclopropyl-1H-imidazole
Reactant of Route 2
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